Tetradecylamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVEHJLHYMBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040768 | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-42-4, 68037-91-2 | |
| Record name | Tetradecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tetradecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C14-18-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C14-18-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tetradecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tetradecylamine, a long-chain primary amine with applications in various fields of research and development, including its role as a surfactant, and its potential in antimicrobial and anti-inflammatory studies. This document details key synthetic routes and purification methodologies, supported by experimental protocols and data for comparative analysis.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several established chemical transformations. The most common and practical laboratory-scale methods include the reduction of tetradecanamide, the catalytic hydrogenation of tetradecanenitrile, and the reductive amination of tetradecanal.
Reduction of Tetradecanamide
A robust method for synthesizing primary amines is the reduction of the corresponding amide. Tetradecanamide, which can be synthesized from myristic acid, serves as a key intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.
Experimental Protocol: Reduction of Tetradecanamide with LiAlH₄
-
Materials:
-
Tetradecanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and standard glassware for extraction and filtration.
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared.
-
A solution of tetradecanamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the cautious, sequential dropwise addition of water, followed by 10% NaOH solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washes are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Purity (crude) | >90% | Assumed based on typical reaction cleanliness |
Catalytic Hydrogenation of Tetradecanenitrile
The reduction of nitriles offers a direct route to primary amines. Tetradecanenitrile can be catalytically hydrogenated using various metal catalysts, with Raney Nickel being a common and effective choice. This method is often favored in industrial settings due to its cost-effectiveness and scalability.
Experimental Protocol: Hydrogenation of Tetradecanenitrile
-
Materials:
-
Tetradecanenitrile
-
Raney Nickel (catalyst)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure autoclave (Parr hydrogenator)
-
Filter aid (e.g., Celite)
-
-
Procedure:
-
The high-pressure autoclave is charged with tetradecanenitrile, the solvent (e.g., ethanol), and the Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
If desired, a small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
The autoclave is sealed, purged several times with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar).
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously.
-
The reaction progress is monitored by the uptake of hydrogen.
-
Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered through a pad of filter aid to remove the catalyst.
-
The solvent is removed from the filtrate by rotary evaporation to give crude this compound.
-
| Parameter | Value | Reference |
| Typical Yield | High (often >90%) | [2][3] |
| Selectivity for Primary Amine | >95% (with ammonia) | [3][4] |
Reductive Amination of Tetradecanal
Reductive amination provides a versatile method for amine synthesis from carbonyl compounds. Tetradecanal can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to this compound. Sodium borohydride or other reducing agents can be employed for the reduction step.
Experimental Protocol: Reductive Amination of Tetradecanal
-
Materials:
-
Tetradecanal
-
Ammonia (in methanol or aqueous solution)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup.
-
-
Procedure:
-
In a round-bottom flask, tetradecanal is dissolved in methanol.
-
A solution of ammonia in methanol is added, and the mixture is stirred at room temperature to form the imine intermediate.
-
The reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford crude this compound.
-
| Parameter | Value | Reference |
| Typical Yield | 85-93% | [5][6] |
| Reaction Conditions | Room Temperature | [5] |
Purification Methodologies
Crude this compound obtained from synthesis often contains unreacted starting materials, byproducts, and residual solvents. Therefore, purification is a critical step to obtain a high-purity product suitable for research and drug development applications.
Vacuum Distillation
Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition. This method is effective for removing non-volatile impurities and byproducts with significantly different boiling points.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus:
-
Short-path distillation apparatus or a fractional distillation setup with a Vigreux column.
-
Round-bottom flask, distillation head with thermometer, condenser, receiving flask.
-
Vacuum pump, vacuum gauge, and cold trap.
-
Heating mantle with a magnetic stirrer.
-
-
Procedure:
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
The distillation apparatus is assembled and connected to a vacuum pump.
-
The system is evacuated to the desired pressure (e.g., 15 mmHg).
-
The distillation flask is heated gradually with stirring.
-
Fractions are collected based on the boiling point of this compound at the applied pressure.
-
The main fraction containing the purified product is collected in a pre-weighed receiving flask.
-
| Parameter | Value | Reference |
| Boiling Point | 162 °C at 15 mmHg | [7][8] |
| Expected Purity | >99% | Assumed for a successful distillation |
Recrystallization
For solid amines or those that can be converted to a crystalline salt, recrystallization is an excellent purification technique. The choice of solvent is crucial for successful recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A suitable solvent or solvent system is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for recrystallization of amines include ethanol, methanol, hexane, or mixtures such as ethanol/water.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold solvent to remove residual impurities.
-
The purified crystals are dried under vacuum.
-
| Parameter | Value | Reference |
| Typical Recovery | 80-95% | [9] |
| Expected Purity | High (>99.5%) | [9] |
Characterization Data
The purity and identity of synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Characteristic Data | Reference |
| ¹H NMR (CDCl₃) | δ 2.68 (t, 2H, -CH₂-NH₂), 1.42 (m, 2H), 1.26 (br s, 22H), 0.88 (t, 3H, -CH₃) | [10] |
| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), 2800-3000 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (C-N stretch) | [1][11][12] |
| GC-MS | A single major peak with a mass spectrum corresponding to C₁₄H₃₁N. | [13] |
Biological Activity and Signaling Pathways
Long-chain primary amines, including this compound, have been investigated for their biological activities. Notably, they have been identified as inhibitors of the dynamin GTPase enzyme.
Dynamin GTPase Signaling Pathway
Dynamin is a large GTPase involved in the scission of nascent vesicles from the parent membrane during endocytosis. By inhibiting dynamin, long-chain amines can disrupt endocytic processes. This interference with a fundamental cellular process can have significant downstream effects. For instance, dynamin-2 has been implicated in a signaling pathway that can activate the tumor suppressor protein p53, leading to apoptosis in dividing cells.[14] The inhibition of dynamin by this compound and related compounds is thought to occur through interaction with the pleckstrin homology (PH) domain of the protein, which is involved in lipid binding.[15][16]
Antimicrobial and Anti-inflammatory Activity
This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria, by disrupting the cell membrane.[17] Additionally, it has been shown to reduce the production of pro-inflammatory molecules.[17] The precise signaling pathways underlying these effects are still under investigation but are likely related to the amine's ability to interact with and disrupt cellular membranes and associated signaling proteins.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 6. ias.ac.in [ias.ac.in]
- 7. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 1-Tetradecylamine(2016-42-4) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evidence That Dynamin-2 Functions as a Signal-Transducing Gtpase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 2016-42-4 | FT69966 | Biosynth [biosynth.com]
Tetradecylamine: A Comprehensive Technical Guide for Researchers
Introduction
Tetradecylamine, also known as Myristylamine or 1-aminotetradecane, is a primary alkylamine that has garnered significant attention across various scientific disciplines, including materials science, pharmacology, and biotechnology. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic amine head, imparts unique surfactant properties that are leveraged in a multitude of applications. This technical guide provides an in-depth overview of this compound, with a focus on its chemical properties, synthesis, and applications, particularly in the realm of nanoparticle synthesis and drug delivery, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a versatile molecule with well-defined physical and chemical properties. A summary of its key identifiers and physicochemical characteristics is presented below.
| Property | Value | Reference |
| CAS Number | 2016-42-4 | |
| Molecular Formula | C₁₄H₃₁N | |
| Molecular Weight | 213.40 g/mol | |
| Appearance | White to pinkish crystalline solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 162 °C at 15 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ether, and benzene. |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of 1-tetradecene with N,N-dimethylchloramine in the presence of a Lewis acid catalyst, followed by hydrolysis.
Experimental Protocol: Synthesis from 1-Tetradecene
Materials:
-
1-Tetradecene
-
N,N-dimethylchloramine
-
Aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Hydrochloric acid (HCl, 28% by weight)
-
Water
Procedure:
-
A solution of N,N-dimethylchloramine in methylene chloride is chilled to -77 °C in a reactor.
-
Aluminum chloride is added to the chilled solution, and the mixture is stirred for 5 minutes.
-
Diethyl ether is then added, and stirring continues for an additional 5 minutes.
-
A mixture of additional diethyl ether and 1-tetradecene is added to the stirred solution.
-
The reaction mixture is heated to -35 °C and stirred for one hour.
-
The reaction is quenched by the addition of hydrochloric acid and water, followed by stirring for 30 minutes.
-
The organic and aqueous layers are separated.
-
The organic layer is washed again with hydrochloric acid and separated.
-
The final organic layer is filtered to yield the this compound salt.
Applications in Nanotechnology and Drug Delivery
This compound plays a crucial role as a capping agent and stabilizer in the synthesis of various nanoparticles. Its primary function is to control the growth and prevent the agglomeration of nanoparticles, thereby ensuring their stability and desired size.[1][2] The amine group coordinates with the surface of the metal nanocrystals, while the long alkyl chain provides steric hindrance.[1]
Role as a Capping Agent in Nanoparticle Synthesis
The synthesis of nanoparticles, such as those made of cadmium selenide (CdSe) or tin sulfide (SnS), often utilizes long-chain primary amines like this compound or its close structural analogs like octadecylamine.[1][3] These capping agents influence the final morphology and photoluminescence properties of the synthesized nanocrystals.[1]
Below is a generalized workflow for the synthesis of nanoparticles using a long-chain amine as a capping agent.
Utility in Drug Delivery Systems
In the context of drug delivery, long-chain amines like this compound are integral components of lipid nanoparticles (LNPs).[4][5] These LNPs are used to encapsulate and deliver therapeutic agents, including small molecules, proteins, and nucleic acids like siRNA and mRNA.[6] The cationic nature of the amine headgroup at physiological pH facilitates interaction with negatively charged cell membranes, promoting cellular uptake.[4]
Interaction with Cellular Mechanisms
While there is no direct evidence to suggest that this compound itself modulates specific intracellular signaling pathways, its role in drug delivery systems implies a significant interaction with cellular machinery. As a component of LNPs, this compound facilitates the entry of therapeutic payloads into cells, primarily through endocytic pathways.
The cationic charge of the amine group on the LNP surface interacts with the negatively charged cell surface, triggering endocytosis. Once inside the cell within an endosome, the "proton sponge" effect can come into play. The amine groups become protonated in the acidic environment of the endosome, leading to an influx of counter-ions and water, which causes endosomal swelling and eventual rupture, releasing the therapeutic cargo into the cytoplasm.
The following diagram illustrates the general mechanism of cellular uptake of a lipid nanoparticle containing a cationic lipid like this compound.
Other Notable Applications
Beyond nanotechnology and drug delivery, this compound serves as an important intermediate in the synthesis of a variety of other chemicals. It is used in the production of:
-
Surfactants and detergents [7]
-
Corrosion inhibitors
-
Fungicides and other agrochemicals [8]
-
Textile finishing agents
Conclusion
This compound is a multifaceted primary amine with significant utility in both industrial and research settings. Its properties as a surfactant and capping agent make it an invaluable tool in the controlled synthesis of nanoparticles. Furthermore, its incorporation into lipid-based drug delivery systems highlights its potential in the development of advanced therapeutics. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications is crucial for harnessing its full potential in creating innovative solutions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wholesale 1-Tetradecylamine CAS:2016-42-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to Myristylamine and its Derivatives: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of myristylamine and its related derivatives, specifically N,N-Dimethyltetradecylamine and Myristamine Oxide. These long-chain aliphatic amines are of significant interest in various fields, including cosmetics, surfactants, and advanced drug delivery systems.
Chemical and Physical Properties
The term "myristylamine" can refer to the primary amine, this compound, or its tertiary amine derivative, N,N-Dimethylthis compound. This guide will cover both, along with the corresponding amine oxide, Myristamine Oxide, which is a widely used surfactant.
This compound (Myristylamine)
This compound is a primary alkylamine with a 14-carbon chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2016-42-4 | [1][2] |
| Molecular Formula | C₁₄H₃₁N | [1][2] |
| Molecular Weight | 213.41 g/mol | [2] |
| Appearance | White to pinkish crystalline solid | [1] |
| Melting Point | 37 - 42 °C | [3] |
| Boiling Point | 291 °C at 760 mmHg | [3] |
| Density | 0.993 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in chloroform and methanol. | [4] |
| pKa | 10.6 | [3] |
N,N-Dimethylthis compound (Dimethyl Myristamine)
This tertiary amine is a key intermediate in the synthesis of Myristamine Oxide.
Table 2: Chemical and Physical Properties of N,N-Dimethylthis compound
| Property | Value | Reference |
| CAS Number | 112-75-4 | [5][6] |
| Molecular Formula | C₁₆H₃₅N | [5][6] |
| Molecular Weight | 241.46 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Melting Point | -3 °C | |
| Boiling Point | 148 °C at 2 mmHg | |
| Density | 0.795 g/mL at 20 °C | [5][6] |
| Solubility | Slightly soluble in chloroform, hexane, and methanol. | |
| pKa | 9.78 ± 0.28 (Predicted) |
Myristamine Oxide (N,N-Dimethylthis compound N-oxide)
Myristamine Oxide is a versatile zwitterionic surfactant with a wide range of applications.[8]
Table 3: Chemical and Physical Properties of Myristamine Oxide
| Property | Value | Reference |
| CAS Number | 3332-27-2 | [9][10] |
| Molecular Formula | C₁₆H₃₅NO | [9][10] |
| Molecular Weight | 257.46 g/mol | [9][10] |
| Appearance | White to off-white solid | |
| Melting Point | 130 °C | [8] |
| Boiling Point | Not available | |
| Density | 0.716 g/cm³ at 20°C | [9] |
| Solubility in Water | 10 g/L at 20 °C | [8] |
| pKa | 4.01 at 20 °C | [9][11][12] |
Experimental Protocols
Synthesis of N,N-Dimethylthis compound
This protocol describes the synthesis of N,N-Dimethylthis compound from Dodecylamine, which can be adapted for this compound.
Materials:
-
Dodecylamine (or this compound)
-
Formic acid
-
Formaldehyde
-
Round bottom flask
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
In a round bottom flask, cool 20 g (0.108 mmol) of Dodecylamine in an ice water bath.
-
Slowly add 5 ml (0.162 mmol) of formic acid dropwise until a clear solution is obtained.
-
To this solution, add 5.86 g of formaldehyde.
-
Reflux the reaction mixture at 80°C for 5 hours.
-
After the reaction is complete, evaporate the crude product using a rotary evaporator.
-
The final product can be purified by crystallization.
Synthesis of Myristamine Oxide
Myristamine Oxide can be synthesized by the oxidation of N,N-Dimethylthis compound.
Materials:
-
N,N-Dimethylthis compound
-
Hydrogen peroxide
-
Round bottom flask
Procedure:
-
Place 15 g (0.07 mole) of N,N-Dimethylthis compound in a round bottom flask.
-
The oxidation is carried out using hydrogen peroxide as the oxidant. Further details on the specific concentration and reaction conditions may vary and should be optimized based on laboratory safety protocols.
An alternative method involves the use of ozone as the oxidant in a nonaqueous solvent.[13]
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid like this compound.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of the solid
Procedure:
-
Ensure the sample is dry and, if necessary, pulverize it.
-
Load a small amount of the sample (2-3 mm height) into a capillary tube by tapping the open end into the sample and then tapping the closed end on a hard surface to pack the solid.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below this temperature.
-
Then, decrease the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
-
For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a more precise measurement with a fresh sample.
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of amines.
Materials:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
The amine sample
-
Deionized water and a suitable organic co-solvent if the amine is not water-soluble.
Procedure:
-
Dissolve a precisely weighed amount of the amine sample in a known volume of deionized water (or a water/co-solvent mixture).
-
If determining the pKa of the conjugate acid, the solution can be initially acidified with a known amount of strong acid.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Titrate the solution by adding small, precise increments of the strong base from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Signaling Pathways and Logical Relationships in Drug Delivery
While specific intracellular signaling pathways directly modulated by these particular myristylamine derivatives are not extensively detailed in publicly available literature, their primary role in drug and gene delivery is well-established. Their cationic nature at physiological pH allows them to interact with negatively charged nucleic acids (DNA, RNA) and cell membranes, facilitating cellular uptake. The following diagrams illustrate the logical workflow of their application in drug delivery.
Caption: Experimental workflow for the synthesis of cationic liposomes for drug delivery.
The mechanism of cationic lipid-mediated gene delivery involves several key steps, from complex formation to gene expression within the target cell.
Caption: Generalized pathway for cationic lipid-mediated gene delivery.
Applications and Safety
Applications
-
This compound: Primarily used as an intermediate in the synthesis of cationic surfactants and germicides.[1] It also shows inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase.
-
N,N-Dimethylthis compound: This tertiary amine is a crucial intermediate for producing other surfactants, such as Myristamine Oxide. It also finds use as a corrosion inhibitor and in hair conditioning formulations.[7]
-
Myristamine Oxide: Due to its excellent foaming, viscosity-building, and conditioning properties, Myristamine Oxide is widely used in personal care products like shampoos, body washes, and cleansers.[14] It also has antimicrobial properties and is used in household and industrial cleaning agents.[15] Its amphoteric nature allows for its use in a wide pH range.
Safety and Handling
This compound:
-
GHS Hazard Statements: Causes skin and serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life.
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.
N,N-Dimethylthis compound:
-
GHS Hazard Statements: Harmful if swallowed and causes severe skin burns and eye damage.
-
Precautions: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Myristamine Oxide:
-
GHS Hazard Statements: Harmful if swallowed, causes skin irritation, and serious eye damage.[10][16]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
This guide provides a foundational understanding of myristylamine and its key derivatives for professionals in research and drug development. For specific applications, further investigation into the extensive body of literature is recommended.
References
- 1. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]
- 2. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Tetradecyl amine [kemipro-surfactant.com]
- 5. N,N-Dimethylthis compound technical, = 95 GC/NT 112-75-4 [sigmaaldrich.com]
- 6. N,N-Dimethylthis compound - Purity 95%, Technical Grade, Best Price in Mumbai [nacchemical.com]
- 7. N,N-Dimethylthis compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Myristamine oxide - Wikipedia [en.wikipedia.org]
- 9. MYRISTYL DIMETHYLAMINE OXIDE CAS#: 3332-27-2 [amp.chemicalbook.com]
- 10. Myristamine oxide | C16H35NO | CID 18739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3332-27-2 CAS MSDS (MYRISTYL DIMETHYLAMINE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. N,N-dimethylthis compound-N-oxide [chembk.com]
- 13. US3332999A - Process for preparation of amine oxides - Google Patents [patents.google.com]
- 14. specialchem.com [specialchem.com]
- 15. rockchemicalsinc.com [rockchemicalsinc.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the pKa and Basicity of Tetradecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylamine (also known as myristylamine) is a primary alkylamine with a 14-carbon aliphatic chain. Its chemical properties, particularly its basicity and pKa, are of significant interest in various fields, including surfactant chemistry, materials science, and pharmacology. As an amphiphilic molecule, it serves as a crucial intermediate in the synthesis of cationic and amphoteric surfactants, which have widespread applications as mineral flotation agents, fabric softeners, dyeing assistants, and antimicrobial agents.[1] In the realm of drug development, the basicity of amine-containing compounds profoundly influences their pharmacokinetic and pharmacodynamic profiles, affecting properties such as solubility, membrane permeability, and target binding. This guide provides a comprehensive technical overview of the pKa and basicity of this compound, including quantitative data, experimental protocols for its determination, and an exploration of the structural factors governing its reactivity.
Basicity and pKa of this compound
The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). A higher pKa value corresponds to a stronger base. For primary alkylamines, the pKa values typically fall within the range of 9.5 to 11.0.[2] The reported pKa for this compound is 10.62 at 25°C .[3][4][5][6] Another predicted value for the strongest basic pKa is 10.21. This value places this compound as a moderately strong base, comparable to other long-chain primary amines.
The basicity of alkylamines is primarily governed by the electron-donating inductive effect of the alkyl group. This effect increases the electron density on the nitrogen atom, making the lone pair of electrons more available for protonation. Consequently, alkylamines are generally more basic than ammonia.
The Influence of Alkyl Chain Length on Basicity
Quantitative Data Summary
The following tables summarize the key quantitative data related to the basicity and physical properties of this compound.
| Parameter | Value | Reference |
| pKa | 10.62 (at 25°C) | [3][4][5][6] |
| Predicted pKa (strongest basic) | 10.21 |
Table 1: pKa Values of this compound
| Property | Value | Solvents | Reference |
| Solubility | Insoluble / Not easily soluble | Water | [1][3][4][6] |
| Soluble | Chloroform, Methanol, Ethyl Ether, Benzene | [1][3][4][6] |
Table 2: Solubility of this compound
Experimental Protocols for pKa Determination
The determination of the pKa of a hydrophobic amine like this compound requires careful consideration of its low aqueous solubility. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination. For poorly water-soluble bases, the titration is typically performed in a mixed solvent system, such as a water-methanol mixture.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable methanol-water mixture (e.g., 1:9 v/v). The solution is then slightly acidified with a standard solution of a strong acid (e.g., HCl) to ensure the amine is fully protonated.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution should be maintained at a constant temperature (e.g., 25°C).
-
Data Acquisition: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the protonated amine has been neutralized. The first derivative of the titration curve can be used to accurately determine the equivalence point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for pKa determination that relies on monitoring the chemical shift changes of specific nuclei as a function of pH.
Methodology:
-
Sample Preparation: A series of samples of this compound are prepared in a suitable solvent system (e.g., D2O with a co-solvent like deuterated methanol to ensure solubility) across a range of pH (or pD) values.
-
NMR Data Acquisition: 1H or 13C NMR spectra are acquired for each sample. The chemical shifts of the protons or carbons adjacent to the amine group are most sensitive to changes in protonation state.
-
Data Analysis: The chemical shift of a selected nucleus is plotted against the pH of the solution. The resulting data will form a sigmoidal curve. This curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental acid-base equilibrium of this compound and a typical experimental workflow for its pKa determination by potentiometric titration.
References
Tetradecylamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for tetradecylamine based on publicly available Safety Data Sheets (SDS). It is intended for informational purposes for a professional audience. The detailed experimental methodologies used to derive the quantitative safety data presented are not typically disclosed in these sources and are therefore not included in this guide. Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information, and perform a thorough risk assessment before use.
Introduction
This compound, also known as myristylamine or 1-aminotetradecane, is a primary alkylamine used as an intermediate in the synthesis of cationic and amphoteric surfactants, germicides, and other chemical agents.[1][2] Its utility in research and development, particularly in drug development and materials science, necessitates a thorough understanding of its hazard profile and the implementation of stringent safety protocols to protect laboratory personnel and the environment. This guide synthesizes critical safety information and provides clear, actionable recommendations for the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for planning appropriate safety measures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₄H₃₁N | [3][4] |
| Molecular Weight | 213.40 g/mol | [3] |
| Appearance | White to pinkish or off-white solid/crystals | [2][4][5] |
| Odor | Fishy, ammonia-like | [5] |
| Melting Point | 37 - 42 °C (98.6 - 107.6 °F) | [2][5] |
| Boiling Point | 291 °C (555.8 °F) at 760 mmHg | [5] |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| Solubility | Insoluble in water; Soluble in chloroform and methanol. | [4] |
| Specific Gravity | 0.800 @ 25 °C (water=1) | [1] |
| Vapor Pressure | < 0.1 mmHg @ 20 °C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health and environmental effects.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | References |
| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][6][7] |
| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][7] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [3][7] |
| Chronic Aquatic Toxicity | - | May cause long-term adverse effects in the aquatic environment | [1] |
| Acute Toxicity (Oral) | - | Harmful if swallowed | [1] |
| Skin Sensitization | - | May cause sensitization by skin contact | [1] |
Summary of Potential Health Effects:
-
Ingestion: Harmful if swallowed. Can cause chemical burns in the mouth and gastrointestinal tract.[1]
-
Inhalation: Vapors or mists may be irritating to the respiratory tract.[1][3]
-
Skin Contact: Causes severe skin burns and may be absorbed through the skin.[1] It can also cause skin sensitization.[1]
-
Eye Contact: Causes serious eye damage, with the potential for permanent injury.[1] Vapors can also be irritating.[1]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the key stages and necessary precautions.
Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification and Rationale | References |
| Eyes/Face | Safety Goggles & Face Shield | Required for protection against liquid splashes and chemical vapors. Must meet ANSI Z87.1 standard. | [1][9][10] |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate resistant gloves should be worn. Inspect gloves before use and change them immediately if contaminated. | [1][9][10] |
| Body | Lab Coat / Chemical Protective Clothing | A lab coat is the minimum requirement. For tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary. | [1][9][10] |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if ventilation is inadequate to control vapor/dust exposure. | [1] |
| Feet | Closed-toe shoes | Required to protect against spills and falling objects. | [9] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][11][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][13] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][6] |
Firefighting and Accidental Release Measures
Firefighting: this compound is combustible but has a high flash point.[1][5]
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or water spray. For large fires, water spray or fog is recommended.[1][7][14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Heating may cause containers to rupture violently.[1] Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1]
Accidental Release Measures: In case of a spill, follow these procedures diligently.
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as detailed in Table 3. Avoid breathing dust or vapors.[1]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[1]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled, sealed container for disposal.[15]
-
For liquid/molten spills, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1]
-
Once absorbed, collect the material into a suitable container for disposal.[1]
-
Wash the spill area thoroughly with soap and water.[16]
-
Storage and Disposal
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
Table 5: Storage and Incompatibility
| Parameter | Recommendation | References |
| Storage Conditions | Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store locked up. | [1][17] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Avoid contact with copper and aluminum and their alloys. | [1][7] |
Disposal: Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Waste generators must consult with hazardous waste regulations to ensure complete and accurate classification.[5] Do not dispose of it in the environment.[7]
Conclusion
This compound is a valuable chemical intermediate with significant hazards that demand respect and careful handling. By adhering to the guidelines outlined in this technical guide—including the use of appropriate engineering controls, diligent use of personal protective equipment, and preparedness for emergencies—researchers, scientists, and drug development professionals can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when working with this and any other hazardous chemical.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]
- 3. This compound | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Tetradecylamine, CasNo.2016-42-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1-Tetradecylamine - Safety Data Sheet [chemicalbook.com]
- 8. N,N-Dimethylthis compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. First Aid for Eye Injuries [webmd.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. actylislab.com [actylislab.com]
- 15. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. This compound | 2016-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to Commercial Sources of High-Purity Tetradecylamine for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources of high-purity tetradecylamine (also known as myristylamine), a critical long-chain primary amine utilized in advanced research and pharmaceutical development. This document offers a comparative analysis of commercial suppliers, detailed experimental protocols for its application, and visual workflows to aid in sourcing and experimental design.
Commercial Availability and Supplier Comparison
High-purity this compound is available from a range of chemical suppliers, each offering various grades and purities. The selection of an appropriate supplier is a critical first step in research and development, directly impacting the reproducibility and quality of experimental outcomes. Key considerations when sourcing this compound include purity, impurity profiles, consistency between batches, and the availability of comprehensive analytical documentation such as Certificates of Analysis (CoA).
Below is a comparative table summarizing the offerings of several prominent commercial suppliers of this compound. This data has been compiled from publicly available information on supplier websites. Researchers are advised to request batch-specific CoAs for the most accurate and up-to-date information.
| Supplier | Product Name/Number | Purity Specification | CAS Number | Key Documents Available |
| Sigma-Aldrich (Merck) | This compound, 95% (T10200) | 95% | 2016-42-4 | Certificate of Analysis, Certificate of Origin, Safety Data Sheet[1][2] |
| Biosynth | This compound (FT69966) | min. 98% (GC) | 2016-42-4 | Product Specification Sheet, ¹H-NMR Spectrum[3] |
| Kerui Chemicals | This compound/Myristylamine (A14) | Not specified | 2016-42-4 | General Product Information |
| ChemScene | This compound (CS-0168436) | ≥98% | 2016-42-4 | General Product Information, Safety Data Sheet |
| Tokyo Chemical Industry (TCI) | This compound (T0164) | min. 96.0% (GC) | 2016-42-4 | Specifications, Safety Data Sheet[4] |
| Thermo Scientific Chemicals | 1-Tetradecylamine, 98% | 98% | 2016-42-4 | General Product Information, Safety Data Sheet[5] |
Experimental Protocols
The utility of high-purity this compound in research is broad, with significant applications in the synthesis of nanoparticles for drug delivery systems. Its long alkyl chain imparts hydrophobic properties, making it an effective capping agent and stabilizer for various nanoparticle formulations.
General Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
It is crucial to verify the purity of commercially sourced this compound, as impurities can significantly affect experimental outcomes.
Objective: To confirm the purity of this compound and identify any potential impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound. The mass spectrum of this peak should be compared with a reference spectrum from a database (e.g., NIST).[6] The percentage purity can be calculated based on the peak area of this compound relative to the total peak areas of all components.
Generalized Protocol for the Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a general method for the surface modification of gold nanoparticles using this compound as a capping agent to enhance their hydrophobicity. This is a common step in preparing nanoparticles for encapsulation of hydrophobic drugs.
Objective: To synthesize this compound-capped gold nanoparticles.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate dihydrate solution (38.8 mM)
-
High-purity this compound
-
Ethanol
-
Ultrapure water
Methodology:
-
Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):
-
In a clean flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with stirring.
-
Rapidly add 5 mL of 38.8 mM sodium citrate solution. The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then cool to room temperature.[7]
-
-
Surface Functionalization with this compound:
-
Prepare a solution of this compound in ethanol (e.g., 10 mg/mL).
-
To the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. An excess of this compound is typically used to ensure complete surface coverage.
-
Allow the mixture to react overnight at room temperature with gentle stirring. This facilitates the displacement of citrate ions by this compound on the nanoparticle surface.
-
-
Purification of Functionalized AuNPs:
-
Purify the functionalized AuNPs by centrifugation to remove excess unbound this compound. The centrifugation speed and duration will depend on the nanoparticle size.
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol. Repeat the washing step two more times.
-
The final pellet of this compound-capped AuNPs can be redispersed in a suitable organic solvent for further use.
-
Generalized Protocol for the Preparation of Cationic Liposomes
This compound can be incorporated into liposomal formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve drug delivery.
Objective: To prepare cationic liposomes incorporating this compound.
Materials:
-
Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
High-purity this compound
-
Chloroform
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
Methodology (Thin-Film Hydration Method):
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of DPPC, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask.
-
Agitate the flask by vortexing or sonication until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
-
Characterization:
-
The resulting cationic liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.
Caption: Workflow for selecting a commercial supplier of high-purity this compound.
Caption: Generalized workflow for surface functionalization of nanoparticles with this compound.
This technical guide provides a foundational resource for researchers and professionals working with high-purity this compound. By carefully selecting commercial sources and employing robust experimental protocols, the potential of this versatile molecule in advancing drug delivery and other research areas can be fully realized.
References
Tetradecylamine as a Primary Amine Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylamine, also known as Myristylamine, is a primary alkylamine with a 14-carbon aliphatic chain. Its chemical formula is CH₃(CH₂)₁₃NH₂. This molecule is amphiphilic, possessing a long, hydrophobic alkyl tail and a hydrophilic primary amine head group. This structure allows this compound to function as a cationic surfactant, particularly in acidic aqueous solutions where the amine group is protonated (R-NH₃⁺). It is a versatile chemical intermediate used in the synthesis of other cationic and amphoteric surfactants, germicides, and pigment dispersants.[1][2] In the fields of materials science and drug delivery, this compound is widely employed as a surface-active agent for stabilizing nanoparticles, functionalizing surfaces, and forming drug-carrying vesicles like liposomes. This guide provides an in-depth overview of its properties, applications, and relevant experimental methodologies.
Physicochemical and Surfactant Properties
This compound is a white to pink crystalline solid at room temperature with a characteristic faint ammonia-like odor.[1][2] It is not readily soluble in water but shows good solubility in organic solvents like chloroform and methanol.[1][2] The primary amine group confers basicity, allowing it to react with acids to form the corresponding ammonium salts, which exhibit significantly higher aqueous solubility.[1]
Data Summary
The key quantitative properties of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₃₁N | [2] |
| Molecular Weight | 213.40 g/mol | [3] |
| CAS Number | 2016-42-4 | |
| Appearance | White to pink crystalline solid | [2] |
| Melting Point | 38-40 °C | |
| Boiling Point | 162 °C @ 15 mmHg | |
| pKa | 10.62 (at 25 °C) | [2] |
| Purity | ≥95% - 98% (Commercial Grades) | |
| Water Solubility | Insoluble | [2] |
| Primary Amine Content | ≥98% | |
Table 2: Surfactant Properties of Related Tetradecyl-Chain Cationic Surfactants
| Surfactant | CMC (mM in water) | Temperature (°C) | Method | Source(s) |
|---|---|---|---|---|
| This compound Hydrochloride | Value reported in literature | N/A | N/A | [4] |
| Tetradecyltrimethylammonium Bromide (TTAB) | ~3.56 | 25 | Conductivity, Tensiometry | [1] |
| Sodium Tetradecyl Sulfate (anionic) | 2.1 | 25 | N/A |[5] |
Note: The Critical Micelle Concentration (CMC) is a fundamental property defining the concentration above which surfactant monomers aggregate to form micelles. While this compound itself is insoluble, its protonated salt, this compound Hydrochloride (Tetradecylammonium chloride), acts as a cationic surfactant in aqueous solutions. The precise CMC value from primary literature was not available in the searched resources, but its determination is well-documented.[4] For comparison, the CMC of the related quaternary ammonium surfactant, TTAB, is provided.
Key Applications in Research and Development
The dual functionality of its alkyl chain and amine headgroup makes this compound a valuable tool in several advanced applications.
Nanoparticle Synthesis
Long-chain alkylamines like this compound and the closely related Oleylamine are crucial in the synthesis of high-quality colloidal nanoparticles, including metal oxides, quantum dots, and metallic nanocrystals.[2] In these syntheses, this compound can serve multiple roles:
-
Solvent: It can act as a high-boiling-point solvent for the thermal decomposition of precursors.
-
Capping Agent/Ligand: The amine headgroup coordinates to the surface of the growing nanocrystal, preventing aggregation and controlling particle size and shape.
-
Reducing Agent: At elevated temperatures, it can act as a reducing agent for certain metal salt precursors.
The "hot-injection" method is a common approach where precursors are rapidly injected into hot this compound, leading to the nucleation and controlled growth of monodisperse nanoparticles.
Drug Delivery Systems
In drug development, this compound and other long-chain amines are used to create cationic delivery vehicles.
-
Cationic Liposomes: Incorporating this compound or its derivatives (like Stearylamine) into a phospholipid bilayer results in liposomes with a net positive surface charge. This positive zeta potential enhances the stability of the formulation and promotes interaction with negatively charged cell membranes, potentially improving cellular uptake of encapsulated drugs.
-
Nanoparticle Functionalization: Drugs can be encapsulated within a nanoparticle matrix, and this compound can be used as a surface coating. This functionalization can influence the drug release profile and the nanoparticle's biological interactions. Recently, a derivative of gemcitabine was synthesized with a tetradecyl chain to improve its encapsulation and efficacy in a liposomal formulation for cancer therapy.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductometry
This protocol describes the determination of the CMC for an ionic surfactant like this compound Hydrochloride in an aqueous solution. The principle relies on the change in the slope of conductivity versus concentration that occurs at the CMC.[1][6]
Materials & Equipment:
-
This compound Hydrochloride
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Calibrated magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound Hydrochloride (e.g., 50 mM) in deionized water. Ensure it is fully dissolved.
-
Initial Measurement: Place a known volume of deionized water (e.g., 100 mL) into the conductivity cell vessel. Allow it to thermally equilibrate to the desired temperature (e.g., 25 °C) with gentle stirring. Record the initial conductivity.
-
Titration: Add small, precise aliquots of the stock solution to the water. After each addition, allow the reading to stabilize and record the conductivity.
-
Initially, add aliquots that result in small concentration increments (e.g., 0.1 mM steps).
-
Continue additions, passing well beyond the expected CMC.
-
-
Data Analysis:
-
Calculate the precise molar concentration of the surfactant after each addition.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two distinct linear regions with different slopes.[6] The concentration at which the slope changes corresponds to the CMC.
-
Determine the intersection point of the two lines fitted to the data points before and after the break. This intersection is the CMC.
-
Protocol 2: Synthesis of Metal Oxide Nanoparticles via Hot-Injection
This is a generalized protocol for synthesizing monodisperse nanoparticles using this compound as a solvent and capping agent, adapted from methods using similar long-chain amines.[2]
Materials & Equipment:
-
Metal precursor (e.g., metal acetylacetonate, metal chloride)
-
This compound (TDA)
-
High-boiling point co-solvent (e.g., Dioctyl ether), optional
-
Three-neck flask, condenser, heating mantle with temperature controller, thermocouple
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes, needles
-
Antisolvent (e.g., ethanol, acetone) for precipitation
-
Centrifuge
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, thermocouple, and a rubber septum in the heating mantle. Connect the setup to the Schlenk line to maintain an inert atmosphere.
-
Solvent Degassing: Add this compound (and co-solvent, if used) to the flask. Heat the mixture under vacuum (e.g., to 120 °C) for 30-60 minutes to remove water and dissolved oxygen. Then, switch to an inert gas atmosphere.
-
Precursor Solution: In a separate vial under an inert atmosphere, dissolve the metal precursor in a suitable solvent. Alternatively, for a "heat-up" synthesis, the precursor can be added directly to the TDA at the beginning.
-
Heating: Heat the TDA in the reaction flask to the desired reaction temperature (e.g., 200-300 °C).
-
Injection: Once the temperature is stable, rapidly inject the precursor solution into the hot TDA solution using a syringe. A color change typically indicates the nucleation of nanoparticles.
-
Growth/Annealing: Maintain the reaction at the set temperature for a specific period (e.g., 30-120 minutes) to allow the nanoparticles to grow to the desired size.
-
Isolation: Cool the reaction mixture to room temperature. Add an antisolvent to flocculate the nanoparticles.
-
Purification: Separate the nanoparticles by centrifugation. Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene. Repeat the precipitation and re-dispersion steps 2-3 times to remove excess TDA and byproducts.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts related to this compound's function as a surfactant.
References
Tetradecylamine: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylamine, also known as myristylamine, is a long-chain primary aliphatic amine with the chemical formula C₁₄H₃₁N. While extensively utilized in industrial applications as a surfactant and corrosion inhibitor, its natural occurrence and biological roles are less comprehensively understood. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its detection, and a discussion of its potential, though largely unexplored, biological significance. The information presented is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Sources
This compound has been identified as a natural constituent in the plant kingdom and is also implicated in microbial metabolism.
In Plants
The primary documented natural source of this compound is the fruit of Averrhoa bilimbi , a tropical tree cultivated in Southeast Asia.[1][2][3][4][5] While phytochemical analyses of Averrhoa bilimbi have confirmed the presence of various classes of compounds including alkaloids, flavonoids, and saponins, specific quantitative data on the concentration of this compound remains to be elucidated.[1][2][3][4][5] Aliphatic amines, in general, are known to occur in plants as products of amino acid metabolism and can play roles in growth, development, and stress responses.[6][7][8]
In Microorganisms
The presence and metabolism of long-chain amines have been noted in various microorganisms. While direct isolation of this compound from a specific microorganism as a primary metabolite is not extensively documented, its degradation by certain bacterial strains has been studied. For instance, some bacteria are known to utilize long-chain amines as a carbon and/or nitrogen source, indicating the presence of these compounds in the microbial environment.[9] The antimicrobial properties of this compound and its derivatives suggest a potential role in microbial interactions.[10][11][12]
Quantitative Data
A significant gap in the current body of research is the lack of quantitative data for this compound in its natural sources. The table below summarizes the currently identified sources and highlights the absence of concentration measurements.
| Natural Source | Organism | Part/Matrix | Concentration | Reference |
| Plant | Averrhoa bilimbi | Fruit | Not Reported | [1][2][3][4][5] |
| Microorganism | Various Bacteria | Culture/Environment | Not Reported | [9] |
Table 1: Natural Sources of this compound and Availability of Quantitative Data. This table underscores the need for future research to quantify the concentration of this compound in Averrhoa bilimbi and other potential natural sources to better understand its physiological and ecological relevance.
Experimental Protocols
The following section details a generalized experimental workflow for the extraction and identification of this compound from a plant matrix, based on established methods for the analysis of long-chain aliphatic amines.
Extraction of this compound from Plant Material (e.g., Averrhoa bilimbi fruit)
This protocol is a composite of standard procedures for the extraction of phytochemicals, including amines, from plant tissues.[1][2][3][13]
-
Sample Preparation:
-
Fresh fruit material is washed, chopped, and freeze-dried to preserve chemical integrity.
-
The dried material is ground into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
The powdered plant material (e.g., 100 g) is subjected to Soxhlet extraction or maceration with a suitable solvent. A common approach involves sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent like methanol or an ethanol-water mixture to extract amines and other polar compounds.[1][5]
-
For targeted amine extraction, an acidified alcoholic solvent (e.g., methanol with 1% HCl) can be used to protonate the amines, enhancing their solubility.
-
-
Acid-Base Partitioning for Amine Enrichment:
-
The crude extract is dissolved in a suitable organic solvent (e.g., diethyl ether or chloroform) and washed with an acidic aqueous solution (e.g., 5% HCl).
-
The amine salts will partition into the aqueous phase.
-
The aqueous phase is then basified (e.g., with NaOH to pH > 10) to deprotonate the amine salts.
-
The free amines are then back-extracted into an organic solvent.
-
-
Concentration and Derivatization:
-
The organic solvent containing the enriched amines is dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.
-
For gas chromatography-mass spectrometry (GC-MS) analysis, the amine extract is often derivatized to improve volatility and chromatographic performance. A common derivatization agent is trifluoroacetic anhydride (TFAA).[14]
-
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like derivatized long-chain amines.[14][15][16][17][18]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[15]
-
Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250-290°C) to ensure volatilization of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra for identification and in selected ion monitoring (SIM) mode for sensitive quantification.
-
Identification: The mass spectrum of the derivatized this compound peak is compared with a reference spectrum from a spectral library (e.g., NIST) or by analyzing a pure standard.
-
Quantification: A calibration curve is generated using a series of known concentrations of a derivatized this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information regarding the direct involvement of this compound in defined signaling pathways in plants or animals. However, the broader class of aliphatic amines and polyamines are known to be biologically active molecules.
Long-chain amines can exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi.[10][11][12] In plants, polyamines, which are also aliphatic nitrogenous compounds, are involved in a wide range of physiological processes, including growth, development, and responses to environmental stress.[6] They can interact with macromolecules such as DNA, RNA, and proteins, thereby modulating their function.[6]
The diagram below illustrates a generalized workflow for investigating the bioactivity of a natural product like this compound, which could be applied to elucidate its potential signaling roles.
Figure 1. A generalized workflow for discovering the biological activity and signaling pathways of a natural product like this compound.
Conclusion
This compound is a naturally occurring long-chain amine with a confirmed presence in Averrhoa bilimbi. Despite its known industrial uses, its role in nature is poorly understood, largely due to a lack of quantitative data and specific biological studies. The methodologies for its extraction and analysis are well-established for the broader class of aliphatic amines, providing a clear path for future research. This technical guide consolidates the current knowledge on this compound's natural occurrence and provides a framework for its further investigation. Elucidating the concentration of this compound in its natural sources and exploring its potential signaling and bioactive properties will be crucial steps in unlocking its full therapeutic and scientific potential.
References
- 1. ijrpr.com [ijrpr.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Optimization of extraction and quantification of Flavonoids from Averrhoa bilimbi fruits using RP-HPLC and its correlation between total flavonoids content against antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. japsonline.com [japsonline.com]
- 6. Frontiers | Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses [frontiersin.org]
- 7. Analysis of amines in plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmb.or.kr [jmb.or.kr]
- 10. Myristamine Oxide|CAS 3332-27-2|BOC Sciences [benchchem.com]
- 11. Activity of the amidoamine myristamidopropyl dimethylamine against keratitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. h-brs.de [h-brs.de]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 18. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]
Methodological & Application
Tetradecylamine as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylamine (TDA), a 14-carbon chain primary alkylamine, serves as a versatile and effective capping agent in the synthesis of a variety of nanoparticles. Its amphiphilic nature, with a polar amine head group and a non-polar hydrocarbon tail, allows it to dynamically adsorb onto the surface of nascent nanoparticles. This surface passivation is crucial for controlling particle size, preventing agglomeration, ensuring colloidal stability, and influencing the final morphology of the nanomaterials. These characteristics are of paramount importance in various applications, including biomedical imaging, drug delivery, and catalysis, where precise control over nanoparticle properties is essential for performance and safety. Long-chain primary amines, such as TDA, are particularly effective in the synthesis of semiconductor quantum dots and metallic nanoparticles.[1]
Mechanism of Action
The primary role of this compound in nanoparticle synthesis is to act as a surface ligand or capping agent. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the metal atoms on the nanoparticle surface. This coordination bond is dynamic, allowing for controlled growth of the nanoparticle. The long hydrocarbon tail of the TDA molecule extends into the solvent, providing steric hindrance that prevents the nanoparticles from aggregating. This stabilization is crucial for maintaining a colloidal dispersion and preventing uncontrolled growth, which would lead to a broad size distribution and loss of desired nanoscale properties. Furthermore, T- and other long-chain amines can influence the crystal growth kinetics, selectively binding to certain crystallographic facets and thereby directing the final shape of the nanoparticles.
Applications in Nanoparticle Synthesis
This compound and its longer-chain analogs, such as hexadecylamine (HDA) and octadecylamine (ODA), have been successfully employed in the synthesis of a range of nanomaterials, including:
-
Cadmium Selenide (CdSe) Quantum Dots: TDA can be used as a capping agent to control the size and, consequently, the photoluminescent properties of CdSe quantum dots. The amine passivates the surface, reducing non-radiative recombination pathways and enhancing quantum yield.
-
Gold (Au) and Silver (Ag) Nanoparticles: In the synthesis of metallic nanoparticles, TDA can function as both a capping agent and a mild reducing agent. It helps to control the particle size and prevent aggregation, which is critical for applications in catalysis, sensing, and nanomedicine. The use of alkylamines has been shown to be effective in producing uniform and small-sized gold and palladium nanoparticles.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of nanoparticles using this compound as a capping agent. These should be considered as starting points and may require optimization depending on the specific nanoparticle system and desired characteristics.
Protocol 1: Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from procedures using similar long-chain amines as capping agents.
Materials:
-
Cadmium oxide (CdO)
-
This compound (TDA)
-
Stearic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
-
Acetone
-
Argon or Nitrogen gas supply
-
Schlenk line and appropriate glassware
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.026 g, 0.2 mmol), stearic acid (e.g., 0.228 g, 0.8 mmol), and TDA (e.g., 2.13 g, 10 mmol).
-
Heat the mixture to 150 °C under argon flow with vigorous stirring until a clear, colorless solution is formed.
-
Raise the temperature to the desired injection temperature (e.g., 240-280 °C).
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve selenium powder (e.g., 0.016 g, 0.2 mmol) in trioctylphosphine (TOP) (e.g., 1 mL).
-
-
Nanoparticle Growth:
-
Rapidly inject the selenium precursor into the hot cadmium precursor solution.
-
The reaction temperature will drop. Allow it to recover to a stable growth temperature (e.g., 220-260 °C).
-
Aliquots can be taken at various time points to monitor the growth of the quantum dots via UV-Vis and photoluminescence spectroscopy.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of methanol to precipitate the CdSe quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the quantum dot pellet in a minimal amount of a non-polar solvent like toluene and re-precipitate with methanol. Repeat this washing step 2-3 times.
-
The final purified quantum dots can be stored as a powder or dispersed in a non-polar solvent.
-
Protocol 2: Synthesis of this compound-Capped Gold (Au) Nanoparticles
This protocol outlines a single-phase synthesis of gold nanoparticles where TDA acts as both a capping and reducing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TDA)
-
Toluene
-
Ethanol
Procedure:
-
Preparation of Gold Precursor Solution:
-
Dissolve HAuCl₄·3H₂O (e.g., 0.034 g, 0.1 mmol) in toluene (e.g., 10 mL).
-
-
Synthesis of Gold Nanoparticles:
-
In a separate flask, dissolve TDA (e.g., 0.213 g, 1 mmol) in toluene (e.g., 20 mL) and heat to a gentle reflux (around 110 °C) with stirring.
-
Rapidly inject the gold precursor solution into the hot TDA solution.
-
A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
Continue refluxing for a set period (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the gold nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with ethanol. Repeat 2-3 times.
-
The purified gold nanoparticles can be stored as a powder or dispersed in a non-polar solvent.
-
Data Presentation
The following tables summarize typical quantitative data for nanoparticles synthesized using long-chain alkylamines as capping agents. While specific data for TDA is limited in the literature, the values presented for ODA and HDA-capped nanoparticles provide a reasonable expectation for the performance of TDA.
Table 1: Typical Characteristics of Alkylamine-Capped CdSe Quantum Dots
| Capping Agent | Synthesis Temperature (°C) | Average Diameter (nm) | Emission Peak (nm) |
| Octadecylamine | 240 | 3.5 | 560 |
| Octadecylamine | 260 | 4.8 | 610 |
| Hexadecylamine | 250 | 4.2 | 590 |
Table 2: Typical Characteristics of Alkylamine-Capped Gold Nanoparticles
| Capping Agent | Amine:Au Molar Ratio | Average Diameter (nm) | Surface Plasmon Resonance (nm) |
| Octadecylamine | 10:1 | 5-7 | ~520 |
| Hexadecylamine | 10:1 | 6-8 | ~525 |
Visualizations
The following diagrams illustrate the experimental workflow for nanoparticle synthesis and the role of this compound as a capping agent.
Caption: General experimental workflow for the synthesis of TDA-capped nanoparticles.
Caption: Schematic of TDA molecules capping a nanoparticle surface.
References
Application Notes and Protocols for Tetradecylamine Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug development due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry. Surface functionalization is a critical step in tailoring AuNPs for specific applications such as targeted drug delivery, bioimaging, and sensing. This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with tetradecylamine (TDA), a 14-carbon chain alkylamine. This process involves a ligand exchange reaction, where the weakly bound citrate ions on the surface of the AuNPs are replaced by TDA molecules, resulting in a stable, hydrophobic nanoparticle dispersion in organic solvents. The alkylamine coating can enhance the stability of the nanoparticles and provides a functional handle for further conjugation or for interfacing with lipid membranes.
Data Presentation
The functionalization of gold nanoparticles with this compound results in changes to their physicochemical properties. The following table summarizes typical quantitative data obtained before and after functionalization, based on literature values for closely related alkylamine-capped AuNPs.
| Parameter | Citrate-Stabilized AuNPs (Aqueous) | This compound-Functionalized AuNPs (in Organic Solvent) | Characterization Technique |
| Core Diameter | ~20 nm[1] | ~20 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | ~30-40 nm[2] | ~40-50 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | ~520 nm[1] | ~530-540 nm[3] | UV-Visible Spectroscopy |
| Zeta Potential | Highly Negative (~ -30 mV to -50 mV)[4] | Near-Neutral or Slightly Positive | Zeta Potential Measurement |
| Dispersibility | Water | Toluene, Chloroform, Hexane | Visual Observation |
Experimental Protocols
This section details the synthesis of citrate-stabilized gold nanoparticles followed by their functionalization with this compound via a ligand exchange and phase transfer process.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is based on the well-established Turkevich method for synthesizing monodisperse spherical gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (38.8 mM)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with DI water.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will undergo a color change from pale yellow to colorless, then to a deep wine-red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.
-
Remove the flask from the heat and allow it to cool to room temperature while maintaining stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: this compound Functionalization via Ligand Exchange and Phase Transfer
This protocol describes the functionalization of the as-prepared citrate-stabilized AuNPs with this compound, which also facilitates their transfer from the aqueous phase to an organic solvent.[5][6]
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound (TDA)
-
Ethanol
-
Toluene
-
Centrifuge tubes
Procedure:
-
Prepare a 10 mg/mL solution of this compound in ethanol.
-
In a centrifuge tube, mix 5 mL of the citrate-stabilized AuNP solution with 5 mL of the this compound-ethanol solution.
-
Vortex the mixture vigorously for 1-2 minutes. A color change in the aqueous phase from red to colorless should be observed as the nanoparticles are functionalized.
-
Add 5 mL of toluene to the mixture and vortex again for 1-2 minutes. The red color should now transfer to the upper organic (toluene) phase.
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.
-
Carefully collect the upper organic phase containing the TDA-functionalized AuNPs.
-
To purify the functionalized nanoparticles, add an excess of ethanol to the collected organic phase to induce precipitation of the TDA-AuNPs.
-
Centrifuge at a higher speed (e.g., 8000 x g) for 10 minutes to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the TDA-AuNP pellet in a fresh volume of toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of excess this compound.
-
Store the final TDA-functionalized AuNP solution in toluene at room temperature.
Characterization of this compound-Functionalized AuNPs
Thorough characterization is essential to confirm the successful functionalization and to determine the properties of the TDA-AuNPs.
-
UV-Visible Spectroscopy: Acquire the UV-Vis spectrum of the TDA-AuNPs dispersed in toluene. A red-shift in the surface plasmon resonance peak to approximately 530-540 nm, compared to the ~520 nm for the citrate-stabilized AuNPs in water, indicates a change in the dielectric environment of the nanoparticle surface, consistent with successful ligand exchange.[3]
-
Transmission Electron Microscopy (TEM): Prepare a TEM grid by drop-casting a dilute solution of the TDA-AuNPs in toluene and allowing the solvent to evaporate. TEM analysis will confirm the size, shape, and monodispersity of the gold nanoparticle cores.
-
Dynamic Light Scattering (DLS): DLS measurements of the TDA-AuNPs in toluene will provide the hydrodynamic diameter, which is expected to be larger than the core diameter due to the presence of the this compound layer.
-
Zeta Potential: The zeta potential of the TDA-AuNPs in an appropriate organic solvent can be measured to assess their surface charge and colloidal stability. A near-neutral or slightly positive zeta potential is expected, in contrast to the highly negative potential of the citrate-stabilized precursors.
Visualizations
Experimental Workflow for this compound Functionalization of Gold Nanoparticles
Caption: Workflow for the synthesis, functionalization, purification, and characterization of TDA-AuNPs.
Signaling Pathway of Ligand Exchange on Gold Nanoparticles
Caption: Mechanism of ligand exchange from citrate to this compound on the gold nanoparticle surface.
References
- 1. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijret.org [ijret.org]
- 4. Frontiers | Bisdithiocarbamate and Diamine Interlinked Gold Nanoparticle Networks: Characterization of Chemical Composition and Chemiresistive Properties [frontiersin.org]
- 5. A rapid phase transfer method for nanoparticles using alkylamine stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetradecylamine for Non-Viral Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-viral gene delivery systems are gaining prominence as a safer alternative to viral vectors for therapeutic applications. Cationic lipids, such as tetradecylamine, are promising candidates for the formulation of nanoparticles capable of complexing with negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA) and facilitating their entry into target cells. This compound, a 14-carbon chain saturated fatty amine, offers a versatile platform for the development of efficient and biocompatible gene delivery vehicles. These application notes provide an overview of the use of this compound in non-viral gene delivery, including detailed protocols for nanoparticle formulation, characterization, and in vitro transfection.
Principle of Action
This compound-based nanoparticles function as cationic vectors for gene delivery. The primary amine group of this compound is protonated at physiological pH, resulting in a positive surface charge. This positive charge enables the electrostatic interaction and complexation with the negatively charged phosphate backbone of nucleic acids, condensing them into stable nanoparticles. The resulting lipoplexes can then interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis. Once inside the cell, the nanoparticles must escape the endosome to release their genetic cargo into the cytoplasm, where it can be transcribed and translated (in the case of DNA or mRNA) or exert its function (in the case of siRNA). The "proton sponge" effect, where the amine groups buffer the endosomal pH leading to osmotic swelling and rupture, is a commonly accepted mechanism for endosomal escape of polyamine-based vectors.
Data Presentation
Table 1: Physicochemical Characteristics of this compound-Based Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Mean Diameter (nm) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +20 to +40 mV | Laser Doppler Velocimetry (LDV) |
| Nucleic Acid Encapsulation Efficiency (%) | > 90% | Quant-iT™ PicoGreen™ assay or similar |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Exposure Time (hours) | Cell Viability (%) | Assay | Reference |
| HaCaT | 100 | 2 | ~80% (slightly toxic) | Not specified | [1] |
| HaCaT | Not specified | 24 | Decreased significantly from 2h | Not specified | [1] |
| CRL-1490 | Not specified | 2 | Not significantly toxic | Not specified | [1] |
| CRL-1490 | Not specified | 24 | Not cytotoxic | Not specified | [1] |
Note: The cytotoxicity of formulated this compound nanoparticles may differ from that of the free compound and should be experimentally determined for the specific cell line and application.
Table 3: Example Template for Transfection Efficiency of this compound-Based Nanoparticles
| Cell Line | Nucleic Acid | TDA:NA Ratio (w/w) | Transfection Efficiency (%) | Reporter Gene | Method of Quantification |
| HEK293 | pEGFP-N1 | 5:1 | [Insert Data] | EGFP | Flow Cytometry / Fluorescence Microscopy |
| HeLa | pCMV-Luc | 5:1 | [Insert Data] | Luciferase | Luciferase Assay |
| A549 | anti-luc siRNA | 10:1 | [Insert Data] | Luciferase (knockdown) | Luciferase Assay |
Experimental Protocols
Protocol 1: Formulation of this compound-Based Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is adapted from a method used for a similar long-chain fatty amine, octadecylamine.[2]
Materials:
-
This compound (TDA)
-
Helper lipid (e.g., DOPE, cholesterol) - Optional but recommended
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tween-80 or other suitable surfactant
-
Nucleic acid (plasmid DNA, mRNA, or siRNA) in nuclease-free buffer
-
Magnetic stirrer
-
Probe sonicator or bath sonicator
-
Rotary evaporator
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve this compound (and helper lipid, if used) in chloroform to a final concentration of 0.1-0.5 M. For example, dissolve 21.3 mg of this compound in 1 mL of chloroform for a 0.1 M solution.
-
-
Preparation of the Aqueous Phase:
-
Prepare a solution of Tween-80 in PBS (e.g., 1% w/v).
-
-
Emulsification:
-
Add the lipid phase dropwise to the aqueous phase while stirring vigorously on a magnetic stirrer. A typical volume ratio is 1:5 (lipid:aqueous).
-
Sonicate the mixture to form a stable oil-in-water emulsion. Use a probe sonicator for 2-5 minutes on ice, or a bath sonicator for 10-15 minutes.
-
-
Solvent Evaporation:
-
Remove the organic solvent (chloroform) using a rotary evaporator under reduced pressure at a temperature above the boiling point of the solvent.
-
-
Nanoparticle-Nucleic Acid Complex Formation:
-
Dilute the desired amount of nucleic acid in a suitable buffer (e.g., nuclease-free water or TE buffer).
-
Add the this compound nanoparticle suspension to the nucleic acid solution at various weight-to-weight (w/w) ratios (e.g., 1:1, 2:1, 5:1, 10:1 of TDA:nucleic acid).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The resulting lipoplexes are now ready for characterization and transfection.
-
Protocol 2: Characterization of this compound-Nucleic Acid Nanoparticles
1. Size and Zeta Potential Measurement:
-
Dilute the nanoparticle-nucleic acid complexes in deionized water or a low-salt buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry (LDV).
2. Nucleic Acid Encapsulation Efficiency:
-
Prepare the nanoparticle-nucleic acid complexes as described in Protocol 1.
-
Separate the free, uncomplexed nucleic acid from the nanoparticles by centrifugation (e.g., 14,000 x g for 30 minutes) or using a centrifugal filter unit.
-
Quantify the amount of nucleic acid in the supernatant using a fluorescent dye such as Quant-iT™ PicoGreen™ (for dsDNA) or RiboGreen™ (for RNA), following the manufacturer's instructions.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
Protocol 3: In Vitro Transfection
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound-nucleic acid nanoparticles (from Protocol 1)
-
Reporter plasmid (e.g., pEGFP-N1 for fluorescence, pCMV-Luc for luciferase)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a culture plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, replace the old medium with fresh, complete medium.
-
In a separate tube, dilute the prepared this compound-nucleic acid nanoparticles in serum-free medium. The final amount of nucleic acid per well can range from 0.5 to 1.0 µg for a 24-well plate.
-
Add the diluted nanoparticle complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-72 hours to allow for gene expression.
-
Assess transfection efficiency by visualizing reporter gene expression (e.g., GFP-positive cells under a fluorescence microscope) or by quantifying the reporter protein activity (e.g., luciferase assay).
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound nanoparticles (without nucleic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound nanoparticles in complete culture medium.
-
Remove the old medium from the cells and add the nanoparticle dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Mandatory Visualizations
Caption: Workflow for the formulation, characterization, and application of this compound-based nanoparticles for gene delivery.
Caption: General signaling pathway for cellular uptake and endosomal escape of cationic lipid-based nanoparticles.
References
Application Notes and Protocols: Tetradecylamine in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetradecylamine as a catalyst and reagent in various organic reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate understanding and implementation in a laboratory setting.
I. This compound as a Catalyst in Knoevenagel Condensation
Primary amines are known to be effective catalysts for Knoevenagel condensation reactions, which involve the reaction of an active methylene compound with an aldehyde or ketone. While specific literature detailing this compound as the catalyst of choice is limited, a general protocol can be adapted. The long alkyl chain of this compound may offer unique solubility properties in certain solvent systems.
Reaction Principle: The primary amine acts as a base to deprotonate the active methylene compound, forming a nucleophile that attacks the carbonyl group of the aldehyde or ketone. This is followed by a dehydration step to yield the final condensed product.
Experimental Protocol: General Procedure for this compound-Catalyzed Knoevenagel Condensation
This protocol is a representative example of how a primary amine like this compound can be used to catalyze a Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
This compound (Catalyst)
-
Ethanol (Solvent)
-
Glacial acetic acid (Co-catalyst, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), active methylene compound (10 mmol), and ethanol (20 mL).
-
Add this compound (1 mmol, 10 mol%) to the mixture. A small amount of glacial acetic acid (0.5 mmol) can be added as a co-catalyst to facilitate the reaction.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure condensed product.
Data Presentation: Representative Yields for Amine-Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Malononitrile | Primary Amine | Ethanol | 85-95 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Primary Amine | Toluene | 80-90 |
| 4-Methoxybenzaldehyde | Malononitrile | Primary Amine | Ethanol | 90-98 |
Note: The yields presented are typical for primary amine-catalyzed Knoevenagel condensations and may vary with the specific substrate and reaction conditions.
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for a typical Knoevenagel condensation reaction.
II. This compound in the Synthesis of Nanoparticles
This compound is widely employed in the colloidal synthesis of nanoparticles, where it functions as a surface ligand or capping agent.[1] Its primary role is to control the growth and prevent the agglomeration of nanoparticles, thereby influencing their size, shape, and stability.[1]
Function of this compound in Nanoparticle Synthesis:
-
Stabilizer: The long hydrocarbon tail of this compound provides steric hindrance, preventing nanoparticles from aggregating.
-
Solvent: At elevated temperatures, this compound can act as a high-boiling point solvent for the reaction.
-
Reactant: In some cases, the amine group can react with precursors or other species in the reaction mixture. For instance, it can react with CO2 to form tetradecylammonium tetradecylcarbamate (TATC), which can influence the morphology of the resulting nanoparticles.[1]
Experimental Protocol: Synthesis of ZnS Nanoparticles using this compound
This protocol describes a method for synthesizing ZnS nanorods where this compound acts as a solvent and capping agent.
Materials:
-
Zinc Stearate
-
Sulfur powder
-
This compound (TDA)
-
Toluene
-
Methanol
-
Three-neck flask
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
In a three-neck flask, combine zinc stearate (1 mmol) and this compound (20 g).
-
Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.
-
Switch to a nitrogen atmosphere and increase the temperature to 280 °C to obtain a clear solution.
-
In a separate vial, dissolve sulfur powder (1 mmol) in toluene (5 mL).
-
Rapidly inject the sulfur solution into the hot zinc-TDA solution with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30 minutes to allow for nanoparticle growth.
-
Cool the reaction mixture to 70 °C and add excess methanol to precipitate the ZnS nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles with methanol three times to remove excess TDA and unreacted precursors.
-
Dry the resulting ZnS nanoparticles under vacuum.
Data Presentation: Characterization of ZnS Nanoparticles
| Characterization Technique | Expected Results |
| Transmission Electron Microscopy (TEM) | Rod-like morphology with a narrow size distribution. |
| X-ray Diffraction (XRD) | Peaks corresponding to the wurtzite or zincblende crystal structure of ZnS. |
| UV-Vis Spectroscopy | A distinct absorption peak in the UV region, with the position dependent on the nanoparticle size (quantum confinement). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to the N-H and C-H vibrations of this compound, confirming its presence on the nanoparticle surface. |
Signaling Pathway for Nanoparticle Formation
Caption: Generalized pathway for the synthesis of nanoparticles using TDA.
III. This compound in Phase-Transfer Catalysis
Long-chain amines like this compound can be converted into quaternary ammonium salts, which are effective phase-transfer catalysts. These catalysts facilitate the reaction between reactants located in two immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary.
Principle of Operation: The quaternary ammonium salt of this compound, being amphiphilic, can form an ion pair with an aqueous-phase reactant (e.g., a nucleophile). This ion pair is soluble in the organic phase, allowing the reactant to react with the organic-soluble substrate.
Experimental Protocol: Hypothetical Williamson Ether Synthesis using a this compound-Derived Phase-Transfer Catalyst
This protocol outlines a representative Williamson ether synthesis, a classic example of a reaction benefiting from phase-transfer catalysis.
Materials:
-
1-Bromooctane
-
Sodium phenoxide
-
Tetradecyltrimethylammonium bromide (prepared from this compound)
-
Toluene
-
Water
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the phase-transfer catalyst, tetradecyltrimethylammonium bromide, by reacting this compound with methyl bromide.
-
In a round-bottom flask, dissolve 1-bromooctane (10 mmol) in toluene (50 mL).
-
In a separate beaker, dissolve sodium phenoxide (12 mmol) in water (50 mL).
-
Combine the organic and aqueous solutions in the reaction flask.
-
Add tetradecyltrimethylammonium bromide (0.5 mmol, 5 mol%) to the two-phase mixture.
-
Stir the mixture vigorously at 80 °C for 6-8 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Representative Data for Phase-Transfer Catalyzed Ether Synthesis
| Substrate 1 | Substrate 2 | Catalyst | Solvent System | Yield (%) |
| 1-Bromooctane | Sodium Phenoxide | R4N+Br- | Toluene/Water | >90 |
| Benzyl Chloride | Potassium Acetate | R4N+Br- | Dichloromethane/Water | >95 |
| 1-Chlorobutane | Sodium Cyanide | R4N+Br- | Toluene/Water | >85 |
Note: R in R4N+Br- represents alkyl chains, with at least one being a long chain like tetradecyl for effective catalysis.
Diagram of Phase-Transfer Catalysis Mechanism
Caption: The catalytic cycle in phase-transfer catalysis.
References
Application Notes and Protocols: Tetradecylamine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylamine, a long-chain primary alkylamine, and its derivatives are effective corrosion inhibitors, particularly in acidic environments and the petroleum industry.[1][2] Their efficacy stems from the ability of the amine group to adsorb onto metal surfaces, forming a protective hydrophobic layer that isolates the metal from the corrosive environment.[2][3] This document provides detailed application notes, experimental protocols, and performance data for this compound-based corrosion inhibitors. While specific data for this compound is limited in publicly available literature, data for the closely related di-dodecyl amine is presented here as a representative example of the performance of long-chain amine corrosion inhibitors.
Principle of Action: Adsorption and Film Formation
The primary mechanism of corrosion inhibition by this compound is the formation of a protective film on the metal surface through adsorption.[2] The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, leading to chemisorption.[2] Additionally, in acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged amine and the negatively charged metal surface (physisorption).
The long hydrophobic tetradecyl chain then orients itself away from the metal surface, creating a dense, non-polar barrier that repels water and corrosive species.[2] This protective film inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.[1]
Quantitative Performance Data
The following tables summarize the corrosion inhibition performance of di-dodecyl amine, a compound structurally similar to this compound, on carbon steel in a 1M HCl solution. This data is intended to be representative of the expected performance of long-chain amine inhibitors.
Table 1: Corrosion Rate and Inhibition Efficiency of Di-dodecyl Amine at 313 K
| Inhibitor Concentration (ppm) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 1356 | - | - |
| 100 | 945 | 30.3 | 0.30 |
| 200 | 781 | 42.4 | 0.42 |
| 300 | 679 | 49.9 | 0.49 |
| 400 | 562 | 58.5 | 0.58 |
| 500 | 422 | 68.8 | 0.68 |
| 600 | 387 | 71.4 | 0.71 |
Table 2: Effect of Temperature on Inhibition Efficiency of Di-dodecyl Amine (500 ppm)
| Temperature (K) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |
| 313 | 422 | 68.8 |
| 323 | 634 | 53.2 |
| 333 | 897 | 31.8 |
Note: Data adapted from studies on di-dodecyl amine as a proxy for this compound.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound-based corrosion inhibitors are provided below.
Synthesis of Long-Chain Primary Amines (Generalized Protocol)
A common method for the synthesis of long-chain primary amines is the reductive amination of a long-chain aldehyde or ketone.
References
Application Notes and Protocols: Antimicrobial and Antifungal Applications of Tetradecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecylamine, a 14-carbon primary alkylamine, has demonstrated notable antimicrobial and antifungal properties. Its amphipathic nature, characterized by a hydrophobic alkyl chain and a hydrophilic amine group, allows it to interact with and disrupt microbial cell membranes, leading to cell death. This document provides a detailed overview of the applications of this compound as an antimicrobial and antifungal agent, including quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Antimicrobial and Antifungal Activity
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Its primary mechanism of action involves the integration of its hydrophobic tail into the lipid bilayer of the microbial cell membrane, causing a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial and antifungal efficacy of this compound. It is important to note that the activity can be influenced by the specific microbial strain, experimental conditions, and the formulation of the compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 0.25 (in combination with Gentamicin) | [1] |
| Escherichia coli | Not Specified | 1.0–2.0 | [1] |
| Various Salivary Bacteria | Mixed | Effective at low concentrations | [2][3] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain | Activity | Concentration (µg/mL) | Reference |
| Microsporum gypseum | Not Specified | 90% viability reduction | 8 | [1] |
| Candida albicans | Not Specified | Effective | Low concentrations | [2] |
Mechanism of Action: Membrane Disruption
The primary mode of action of this compound is the disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction.
Caption: Conceptual pathway of this compound's action.
Experimental Protocols
Detailed protocols are essential for the accurate and reproducible evaluation of the antimicrobial and antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculate the Plate: a. Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Add 100 µL of the final inoculum to each well, bringing the total volume to 200 µL. This further dilutes the compound by a factor of 2.
-
Controls: a. Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the inoculum, with no this compound. b. Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.
-
Incubation: a. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. Using a sterile pipette, transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, appropriately labeled agar plate.
-
Incubation: a. Spread the inoculum evenly over the surface of the agar plates. b. Incubate the plates under the same conditions as the initial MIC incubation.
-
Interpretation: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This protocol assesses the potential toxicity of this compound to mammalian cells, which is a critical step in drug development.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity if available.
-
Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.
References
Application Notes and Protocols for Tetradecylamine in Langmuir-Blodgett Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of tetradecylamine in the preparation of Langmuir-Blodgett (LB) films. This document details the physicochemical properties of analogous long-chain amine monolayers, experimental protocols for film fabrication, and potential applications in sensing, corrosion inhibition, and drug delivery systems.
Introduction to this compound Langmuir-Blodgett Films
This compound (C₁₄H₂₉NH₂) is a straight-chain primary amine that, due to its amphiphilic nature, can form organized monomolecular layers at the air-water interface. These monolayers, known as Langmuir films, can be subsequently transferred onto solid substrates to create highly ordered Langmuir-Blodgett films. The resulting ultrathin films possess a well-defined thickness and molecular arrangement, making them attractive for a variety of scientific and technological applications. The positively charged amine headgroup allows for electrostatic interactions with various molecules and surfaces, further expanding the utility of these films.
Quantitative Data: Surface Pressure-Area Isotherms
Obtaining a surface pressure-area (π-A) isotherm is a critical step in the fabrication of Langmuir-Blodgett films. This measurement provides vital information about the phase behavior of the monolayer at the air-water interface, allowing for the determination of optimal deposition parameters.
| Parameter | Value | Conditions |
| Molecule | Octadecylamine (ODA) | N/A |
| Lift-off Area (Ų/molecule) | ~24 | pH 2.5, 20°C[1] |
| Collapse Pressure (mN/m) | Decreases with decreasing pH | pH 5.7 to 3.5[1] |
| Maximum Surface Pressure (πₘₐₓ) | ~1 mN/m | pH 3.5, 20°C[1] |
Note: The properties of the monolayer, including lift-off area and collapse pressure, are highly dependent on subphase conditions such as pH and temperature. For this compound, these values may differ, and it is crucial to determine them experimentally for the specific conditions of interest.
Experimental Protocols
This section outlines the detailed methodologies for the preparation and characterization of this compound Langmuir-Blodgett films.
Materials and Reagents
-
This compound (purity > 98%)
-
Spreading solvent: Chloroform or a chloroform/methanol mixture (spectroscopic grade)
-
Subphase: Ultrapure water (18.2 MΩ·cm)
-
Substrates: Silicon wafers, glass slides, quartz crystals, or other desired materials
-
Cleaning solutions: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or RCA-SC1 solution (a 5:1:1 mixture of water, 27% ammonium hydroxide, and 30% hydrogen peroxide) for silicon wafers; chromic acid or alkaline solutions for glass.
Substrate Preparation
-
Cleaning: Thoroughly clean the selected substrates to ensure a hydrophilic surface for optimal film transfer.
-
Silicon Wafers: Immerse in Piranha solution for 15 minutes, followed by copious rinsing with ultrapure water and drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). Alternatively, use the RCA-SC1 cleaning procedure.
-
Glass/Quartz Slides: Sonicate in a detergent solution, followed by rinsing with ultrapure water. Immerse in a cleaning solution like chromic acid or a hot alkaline solution, then rinse extensively with ultrapure water and dry.
-
-
Hydrophilization: Plasma treatment or UV/ozone cleaning can be used to further enhance the hydrophilicity of the substrate surface.
Preparation of this compound Solution
-
Prepare a stock solution of this compound in the spreading solvent at a concentration of approximately 0.1 to 1 mg/mL.
-
Ensure the this compound is fully dissolved. Sonication may be used to aid dissolution.
Langmuir Film Formation and Compression
-
Fill a clean Langmuir trough with ultrapure water as the subphase.
-
Allow the subphase to equilibrate to the desired temperature (e.g., 20-25°C).
-
Clean the surface of the subphase by aspiration until the surface pressure reading is stable and close to zero.
-
Using a microsyringe, carefully spread a known volume of the this compound solution dropwise onto the subphase surface.
-
Allow 15-20 minutes for the solvent to evaporate completely.
-
Compress the monolayer at a slow, constant rate (e.g., 5-10 mm/min) using the barriers of the Langmuir trough.
-
Simultaneously record the surface pressure as a function of the area per molecule to obtain the π-A isotherm.
-
Identify the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid) and the collapse point from the isotherm.[2]
Langmuir-Blodgett Film Deposition
-
Compress the Langmuir film to the desired surface pressure, typically in the liquid-condensed or solid phase, as determined from the isotherm.
-
Immerse the prepared hydrophilic substrate vertically into the subphase before compressing the monolayer.
-
Withdraw the substrate vertically through the monolayer at a slow, controlled speed (e.g., 1-5 mm/min) while maintaining a constant surface pressure. This deposits the first monolayer.
-
For multilayer deposition, the substrate can be subsequently dipped and withdrawn through the monolayer multiple times. The type of multilayer (X, Y, or Z) will depend on the deposition on the downstroke and upstroke.
Film Characterization
The deposited this compound LB films can be characterized using various surface-sensitive techniques:
-
Atomic Force Microscopy (AFM): To visualize the film morphology, uniformity, and thickness.
-
Contact Angle Goniometry: To determine the hydrophobicity of the film surface.
-
Ellipsometry: To measure the film thickness with high precision.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the film.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): To study the molecular orientation and conformation within the film.
Application Notes
This compound Langmuir-Blodgett films offer a versatile platform for various applications, leveraging the ordered molecular structure and the reactive amine headgroup.
Sensors for Heavy Metal Ion Detection
The amine headgroups of this compound can act as binding sites for heavy metal ions. LB films of this compound can be incorporated into sensor platforms for the detection of ions such as cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺).
-
Principle: The binding of metal ions to the amine groups on the film surface can induce changes in the film's electrical properties (e.g., capacitance, impedance) or optical properties (e.g., refractive index, fluorescence).
-
Fabrication: this compound LB films can be deposited onto electrode surfaces or optical waveguides.
-
Detection: Techniques such as electrochemical impedance spectroscopy (EIS), surface plasmon resonance (SPR), or quartz crystal microbalance (QCM) can be used to transduce the binding event into a measurable signal. While specific studies on this compound are limited, the principle has been demonstrated for other amine-containing films.
Corrosion Inhibition
Long-chain alkylamines are known to be effective corrosion inhibitors for various metals and alloys. This compound LB films can form a dense, hydrophobic barrier on a metal surface, protecting it from corrosive environments.
-
Mechanism: The primary mechanism of corrosion inhibition by alkylamine films is the formation of a physical barrier that prevents the ingress of corrosive species such as water, oxygen, and chlorides.[3][4] The amine headgroup can also interact with the metal surface, leading to a more strongly adsorbed and stable protective film.
-
Application: this compound can be deposited as a single or multilayer LB film onto metal surfaces like steel, copper, or aluminum. The inhibition efficiency can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy in a corrosive medium. Studies on octadecylamine have shown its effectiveness in forming protective films.
Drug Delivery Systems
The amphiphilic nature of this compound makes it a suitable component for lipid-based drug delivery systems, such as liposomes and other lipid nanoparticles.[5] The cationic amine headgroup can facilitate the encapsulation of anionic drugs and promote interaction with negatively charged cell membranes.
-
Role in Formulations: this compound can be incorporated into liposomal formulations to impart a positive surface charge. This positive charge can enhance the stability of the liposomes through electrostatic repulsion and improve their interaction with and uptake by cells.
-
Targeted Delivery: The amine group can be further functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.
-
Controlled Release: By mixing this compound with other lipids and polymers, the release profile of the encapsulated drug can be modulated. The formation of stable, ordered layers, as seen in LB films, provides a model for understanding the packing and interactions of these molecules in a lipid bilayer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and application of this compound LB films.
Self-Assembly at the Air-Water Interface
Caption: Self-assembly of this compound molecules at the air-water interface during compression.
References
Troubleshooting & Optimization
Troubleshooting low yield in "Tetradecylamine" synthesis
Welcome to the Technical Support Center for Tetradecylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, focusing on addressing common issues that lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are the reduction of tetradecanenitrile and the reductive amination of tetradecanal. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Q2: I'm observing significant amounts of secondary and tertiary amines as byproducts in my catalytic hydrogenation of tetradecanenitrile. How can I minimize these?
A2: The formation of secondary and tertiary amines is a common issue in the catalytic hydrogenation of nitriles. These byproducts arise from the reaction of the newly formed primary amine with intermediate imines. To suppress these side reactions, it is highly recommended to add ammonia or a basic modifier to the reaction mixture.[1] Ammonia helps to keep the catalyst surface saturated, favoring the hydrogenation of the nitrile over the condensation reactions that lead to secondary and tertiary amines.
Q3: My LAH reduction of tetradecanenitrile is sluggish and gives a low yield. What could be the problem?
A3: Low yields in Lithium Aluminum Hydride (LAH) reductions of long-chain aliphatic nitriles can be due to several factors. Firstly, ensure that your LAH reagent is fresh and has not been deactivated by moisture. The reaction must be carried out under strictly anhydrous conditions with dry solvents. Secondly, incomplete reaction can occur if an insufficient excess of LAH is used or if the reaction time is too short. For long-chain nitriles, slightly elevated temperatures (e.g., refluxing in THF) may be necessary to drive the reaction to completion. Finally, issues during the workup, such as the formation of stable aluminum salt emulsions, can lead to product loss.
Q4: During the workup of my LAH reaction, I'm getting a persistent emulsion that is difficult to separate. How can I resolve this?
A4: Emulsion formation during the quenching of LAH reactions is a common problem. A widely used and effective method to obtain a granular, easily filterable precipitate is the Fieser workup. This involves the careful, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then a final portion of water.[2] For a reaction that used 'x' grams of LAH, you would slowly add 'x' mL of water, then 'x' mL of 15% NaOH (aq), and finally '3x' mL of water.[2] This procedure should result in a solid that can be readily removed by filtration.
Troubleshooting Guide for Low Yield
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of tetradecanenitrile | 1. Inactive Catalyst (Hydrogenation): The Raney Nickel or Pd/C catalyst may have lost its activity due to improper storage or handling. 2. Deactivated LAH: The Lithium Aluminum Hydride has been exposed to moisture. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | 1. Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere if necessary. 2. Use a fresh, unopened container of LAH and ensure all solvents and glassware are rigorously dried. 3. Monitor the reaction by TLC or GC. If starting material persists, consider increasing the reaction time or temperature. |
| Formation of secondary/tertiary amine byproducts (Catalytic Hydrogenation) | The intermediate imine reacts with the product this compound before it is fully reduced. | Add ammonia or a basic modifier (e.g., NaOH, KOH) to the reaction mixture. This suppresses the formation of secondary amines.[1] |
| Product loss during purification | 1. Emulsion during LAH workup: Formation of stable aluminum salt emulsions can trap the product. 2. Co-elution in chromatography: The product may have a similar polarity to remaining starting material or byproducts. 3. Loss during distillation: The high boiling point of this compound requires vacuum distillation to prevent decomposition. | 1. Employ the Fieser workup method for quenching the LAH reaction.[2] 2. Consider converting the amine to its hydrochloride salt, which can be purified by recrystallization, and then regenerating the free amine. 3. Use high vacuum for distillation and ensure the apparatus is well-insulated to maintain a stable temperature. |
| Low yield in Reductive Amination | 1. Inefficient Imine Formation: The initial condensation of tetradecanal and ammonia may not be efficient. 2. Reduction of Aldehyde: The reducing agent may be reducing the starting aldehyde before imine formation. | 1. Use a dehydrating agent like titanium(IV) isopropoxide to drive the imine formation equilibrium forward. 2. Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. |
Data Presentation
The following table summarizes typical reaction conditions and expected selectivity for the synthesis of long-chain primary amines via catalytic hydrogenation of the corresponding nitrile, based on data for dodecanenitrile (a C12 analogue).
| Catalyst | Additive | Temperature (°C) | Pressure (bar H₂) | Selectivity to Primary Amine (%) |
| Raney Nickel | None | 125 | 80 | ~70-80 |
| Raney Nickel | NH₃ | 125 | 80 | >95 |
| Raney Nickel | NaOH | 125 | 80 | >95 |
| Ni/Al₂O₃ | NH₃ | 125 | 80 | 93-98 |
| Ru/Al₂O₃ | NH₃ | 125 | 80 | 93-98 |
| Co/Al₂O₃ | NH₃ | 125 | 80 | ~95 |
| Rh/Al₂O₃ | NH₃ | 125 | 80 | ~85-90 |
| Pd/Al₂O₃ | NH₃ | 125 | 80 | ~60-70 |
| Pt/Al₂O₃ | NH₃ | 125 | 80 | <50 |
| Data adapted from studies on dodecanenitrile hydrogenation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Tetradecanenitrile
This protocol is optimized for high selectivity to the primary amine.
-
Catalyst Preparation: In a suitable high-pressure autoclave, add Raney Nickel (5-10% by weight of the nitrile) as a slurry in ethanol.
-
Reaction Setup: Add tetradecanenitrile and ethanol (as solvent). Pressurize the vessel with ammonia to a partial pressure of 5-10 bar.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize with hydrogen to 80 bar.
-
Reaction Conditions: Heat the mixture to 125°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Protocol 2: Synthesis of this compound via LAH Reduction of Tetradecanenitrile
This protocol is a standard laboratory procedure for nitrile reduction. Caution: LAH is highly reactive and pyrophoric. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve tetradecanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0°C with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until all the starting nitrile has been consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0°C. For every 'x' grams of LAH used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. The resulting granular solid is removed by filtration, and the filter cake is washed with fresh THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Visualizations
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Experimental Workflow for Catalytic Hydrogenation of Tetradecanenitrile
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
References
"Tetradecylamine" purification challenges and solutions
Technical Support Center: Tetradecylamine Purification
Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial grades of this compound (typically 95% pure) can contain several impurities.[1] These may include other long-chain amines with different alkyl chain lengths, such as dodecylamine and hexadecylamine.[2] Additionally, side products from the synthesis process and degradation products can be present.[3] If the this compound has been exposed to air, it can react with carbon dioxide to form tetradecylammonium tetradecylcarbamate.[3]
Q2: My 95% pure this compound is an oily liquid, but the pure compound is a solid. Why is this?
A2: Very pure this compound is a solid at room temperature with a melting point of 38-40 °C.[1] The presence of impurities in lower-grade this compound, such as other fatty amines, can depress the melting point and cause it to appear as an oily liquid at room temperature.[1]
Q3: What are the primary methods for purifying this compound?
A3: The two most effective methods for purifying this compound are vacuum distillation and recrystallization via its hydrochloride salt.[1] Vacuum distillation is suitable for removing non-volatile impurities and other amines with different boiling points.[1] Recrystallization of the hydrochloride salt is effective for removing impurities that are soluble in the crystallization solvent.[1]
Q4: Why is vacuum distillation necessary for purifying this compound?
A4: this compound has a high boiling point (approximately 291°C at atmospheric pressure). Heating it to this temperature can cause decomposition, leading to the formation of byproducts and a lower yield of the purified amine. Vacuum distillation allows the boiling point to be significantly lowered, enabling distillation at a temperature that minimizes the risk of degradation.[1] For example, at a pressure of 15 mmHg, the boiling point is reduced to 162°C.[1]
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Use of boiling stones instead of a stir bar. | Boiling stones are ineffective under vacuum. Always use a magnetic stir bar and stir plate to ensure smooth boiling. |
| Product is not distilling over | Vacuum is not low enough, or the heating temperature is too low. | Check all connections for leaks to ensure a good vacuum. Gradually and carefully increase the heating mantle temperature. |
| Product appears dark or discolored | Distillation temperature is too high, causing decomposition. | Improve the vacuum to further lower the boiling point. Consider a fractional distillation setup for better temperature control. |
| Low recovery of purified product | Loss of material during transfer or hold-up in the distillation apparatus. | Rinse glassware with a suitable solvent to recover adhered product. Use a short-path distillation apparatus for smaller scales to minimize surface area. |
Recrystallization of this compound Hydrochloride
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the this compound hydrochloride and attempt to cool again. |
| Oily precipitate forms instead of crystals | The solution is cooling too quickly, or impurities are inhibiting crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization. |
| Crystals are colored | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique sparingly as it can also adsorb some of the desired product. |
| Low yield of recrystallized product | The product has some solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solvent is ice-cold during the washing step to minimize loss. Keep the filtration apparatus hot during the hot filtration step to prevent premature crystallization. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₃₁N |
| Molecular Weight | 213.4 g/mol |
| Melting Point | 38-40 °C (for pure compound)[1] |
| Boiling Point | 291.20 °C (at 760 mmHg) |
| 162 °C (at 15 mmHg)[1] | |
| Appearance | White to pinkish crystalline solid[4] |
| Solubility | Insoluble in water; soluble in chloroform and methanol. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is adapted from procedures for similar long-chain amines and is intended for the general purification of technical-grade this compound.[1]
Materials:
-
Technical-grade this compound (e.g., 95%)
-
Small pieces of metallic sodium (handle with care)
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump and tubing
-
Manometer (optional, but recommended)
-
Ethanol (for quenching sodium)
Procedure:
-
Place the technical-grade this compound into a dry round-bottom flask with a magnetic stir bar.
-
Carefully add one or two small, freshly cut pieces of metallic sodium to the flask. This will help to remove residual water.
-
Allow the mixture to stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., ~162 °C at 15 mmHg).
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before venting to atmospheric pressure.
-
Carefully quench the residual sodium in the distillation flask by slowly adding ethanol under an inert atmosphere. Never add water to metallic sodium.
Protocol 2: Purification via this compound Hydrochloride Recrystallization
This protocol is based on the principle of forming a salt to facilitate purification by recrystallization.[1]
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Slowly add concentrated HCl dropwise while stirring. This compound hydrochloride will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold diethyl ether.
-
To recrystallize, dissolve the this compound hydrochloride precipitate in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified this compound hydrochloride crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
To recover the free amine, dissolve the purified hydrochloride salt in water and add a NaOH solution until the pH is basic.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield purified this compound.
Quality Control: TLC Analysis
Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of this compound throughout the purification process.
Recommended TLC Parameters:
-
Stationary Phase: Silica gel plates (for polar compounds, alumina may also be suitable).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. Good starting points for amines include:
-
Ethyl acetate/Hexane (e.g., 1:4 to 1:1 ratio).
-
Methanol/Dichloromethane (e.g., 1:99 to 5:95 ratio).[5]
-
To improve the spot shape and reduce tailing for amines, it is often beneficial to add a small amount of a basic modifier to the eluent, such as 0.1-2.0% triethylamine or a solution of ammonia in methanol.[5]
-
-
Visualization:
-
Potassium permanganate (KMnO₄) stain: Amines will typically show up as yellow-brown spots on a purple background.
-
Ninhydrin stain: This will react with the primary amine to produce a colored spot (often purple or yellow).
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-wise logic for purification via hydrochloride salt.
References
Technical Support Center: Optimizing Tetradecylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tetradecylamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized via one of three primary routes:
-
Reductive Amination of Tetradecanal: This method involves the reaction of tetradecanal with ammonia to form an imine, which is subsequently reduced to the primary amine.[1]
-
Reduction of Tetradecanamide: Tetradecanamide, which can be prepared from myristic acid, is reduced to this compound using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Gabriel Synthesis: This route utilizes 1-bromotetradecane, which reacts with potassium phthalimide, followed by hydrazinolysis to yield the primary amine.[2][3] This method is particularly useful for avoiding the over-alkylation that can occur in other amine syntheses.[4]
Q2: I am getting a low yield in my this compound synthesis. What are the general steps I can take to improve it?
A2: Low yields can stem from various factors. Here are some general troubleshooting steps:
-
Purity of Starting Materials: Ensure all your starting materials and reagents are pure and dry. Water and other impurities can significantly impact the reaction's efficiency.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the Gabriel synthesis, using a polar aprotic solvent like DMF can accelerate the reaction.[5]
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to side products.
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving LiAlH₄, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Work-up and Purification: Minimize product loss during the work-up and purification steps. Ensure complete extraction of the product and choose an appropriate purification method.
Q3: How can I effectively purify my crude this compound product?
A3: The purification of this compound can be achieved through a couple of effective methods:
-
Fractional Vacuum Distillation: Due to its relatively high boiling point, this compound can be purified by fractional distillation under reduced pressure.[6] This method is effective at separating it from less volatile impurities.
-
Crystallization of the Hydrochloride Salt: The crude amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or dioxane).[7][8][9] The salt can then be purified by recrystallization, and the pure amine can be regenerated by treatment with a base.
Troubleshooting Guides for Specific Synthesis Routes
Reductive Amination of Tetradecanal
Q4: My reductive amination of tetradecanal is producing significant byproducts. What are the likely side reactions and how can I minimize them?
A4: The most common side reaction in the reductive amination of an aldehyde with ammonia is the formation of secondary and tertiary amines through over-alkylation of the primary amine product.[10] Another possible side product is tetradecanol, resulting from the direct reduction of the starting aldehyde.
To mitigate these side reactions:
-
Use a large excess of ammonia: This will increase the probability of the aldehyde reacting with ammonia rather than the newly formed primary amine.
-
Stepwise Procedure: First, form the imine by reacting tetradecanal with ammonia, and then introduce the reducing agent. This can help prevent the reduction of the starting aldehyde.[1]
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11]
Q5: What are the optimal conditions for the reductive amination of tetradecanal?
A5: Optimal conditions can vary, but a general starting point would be:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice.[12]
-
Catalyst: The reaction can be catalyzed by silica gel.[12]
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent.[12]
-
Temperature: The reaction is typically carried out at room temperature.[12]
Reduction of Tetradecanamide with LiAlH₄
Q6: My LiAlH₄ reduction of tetradecanamide is not proceeding to completion or is giving a low yield. What could be the issue?
A6: Incomplete reduction or low yield in a LiAlH₄ reduction can be due to several factors:
-
Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with water and moisture. Ensure you are using fresh, anhydrous LiAlH₄ and that your glassware and solvent (typically THF or diethyl ether) are completely dry. A common sign of degraded LiAlH₄ is a more granular, less powdery appearance.
-
Insufficient Reflux: For the reduction of amides, refluxing in THF is often necessary to drive the reaction to completion.[13] Room temperature reactions may be too slow.
-
Inadequate Work-up: The work-up procedure for LiAlH₄ reactions is critical to liberate the amine from the aluminum salts. A standard Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is typically effective.
Q7: Are there any specific safety precautions I should take when working with LiAlH₄?
A7: Yes, LiAlH₄ is a potent reducing agent and requires careful handling:
-
Anhydrous Conditions: Always work under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.
-
Quenching: The reaction must be quenched carefully by the slow, dropwise addition of a protic solvent (e.g., ethyl acetate, followed by water or aqueous base) while cooling the reaction mixture in an ice bath. Rapid addition can lead to a violent exothermic reaction and the evolution of hydrogen gas.
-
Personal Protective Equipment: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.
Gabriel Synthesis of this compound
Q8: The reaction between potassium phthalimide and 1-bromotetradecane is very slow. How can I speed it up?
A8: The Gabriel synthesis can be slow, but several strategies can improve the reaction rate:
-
Solvent Choice: Using a polar aprotic solvent such as DMF, DMSO, or HMPA can significantly accelerate the SN2 reaction between the phthalimide anion and the alkyl halide.[5][14]
-
Temperature: Increasing the reaction temperature will increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Leaving Group: While 1-bromotetradecane is a suitable substrate, using 1-iodotetradecane would result in a faster reaction due to iodide being a better leaving group.
Q9: I am having trouble with the final hydrazinolysis step to cleave the N-tetradecylphthalimide. What are some common issues?
A9: The hydrazinolysis step can sometimes be problematic. Here are some tips:
-
Complete Reaction: Ensure the initial alkylation step has gone to completion before proceeding with hydrazinolysis.
-
Removal of Phthalhydrazide: The phthalhydrazide byproduct can sometimes be difficult to remove from the desired amine. It is often insoluble and can be removed by filtration.[2]
-
Alternative Cleavage Methods: If hydrazinolysis is not effective, acidic or basic hydrolysis can also be used to cleave the phthalimide, although these methods can be harsher.[2]
Data Presentation
The following table summarizes typical reaction conditions for the different synthetic routes to this compound. Please note that these are starting points and may require optimization for specific experimental setups.
| Parameter | Reductive Amination of Tetradecanal | Reduction of Tetradecanamide | Gabriel Synthesis |
| Starting Material | Tetradecanal | Tetradecanamide | 1-Bromotetradecane |
| Key Reagents | Ammonia, Sodium Borohydride | Lithium Aluminum Hydride | Potassium Phthalimide, Hydrazine |
| Solvent | THF or Methanol[12] | Anhydrous THF or Diethyl Ether | DMF[5] |
| Temperature | Room Temperature[12] | Reflux | 80-100 °C |
| Reaction Time | 2-12 hours | 4-24 hours | 12-48 hours |
| Typical Yield | 70-90% | 80-95% | 75-90% |
Experimental Protocols
Protocol 1: Reductive Amination of Tetradecanal
Materials:
-
Tetradecanal
-
Ammonia (in methanol, 7N)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve tetradecanal (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (7N, 10 equivalents) and stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction of Tetradecanamide with LiAlH₄
Materials:
-
Tetradecanamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add LiAlH₄ (2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous THF to the flask to create a slurry.
-
Dissolve tetradecanamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which a granular precipitate should form.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washes and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 3: Gabriel Synthesis of this compound
Materials:
-
1-Bromotetradecane
-
Potassium Phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1-bromotetradecane (1 equivalent), potassium phthalimide (1.1 equivalents), and DMF.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-tetradecylphthalimide.
-
To the crude N-tetradecylphthalimide, add ethanol and hydrazine monohydrate (2 equivalents).
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with 1M HCl.
-
Basify the aqueous layer with 1M NaOH and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Overview of synthetic routes and purification for this compound.
Caption: Troubleshooting logic for addressing low yields in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. reddit.com [reddit.com]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Improving the Stability of "Tetradecylamine"-Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis, purification, and handling of tetradecylamine-functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound-functionalized nanoparticle suspensions?
A1: Aggregation of nanoparticles functionalized with the long-chain, hydrophobic molecule this compound is often due to one or more of the following factors:
-
Incomplete Surface Coverage: Insufficient this compound on the nanoparticle surface leaves exposed patches that can interact, leading to aggregation.
-
Solvent Incompatibility: this compound renders the nanoparticle surface hydrophobic. Dispersing these nanoparticles in polar solvents like water without appropriate surfactants will lead to immediate aggregation.
-
High Ionic Strength in Aqueous Co-solvents: If used in a mixed solvent system, high salt concentrations can compress the electrical double layer of any residual surface charge, reducing repulsive forces and promoting aggregation.[1]
-
Inappropriate pH: The pH can influence the protonation state of the amine group of this compound and any residual surface groups on the nanoparticle core, affecting surface charge and stability.
-
Improper Purification: Centrifugation at excessive speeds or for prolonged durations can lead to irreversible aggregation. Incomplete removal of reactants from the functionalization step can also impact stability.
-
Inadequate Storage Conditions: Freeze-thaw cycles and exposure to light or extreme temperatures can induce aggregation.[2]
Q2: How does the long alkyl chain of this compound affect nanoparticle stability?
A2: The C14 alkyl chain of this compound significantly influences the nanoparticle's stability profile. Longer alkyl chains, such as this compound, generally enhance stability in non-polar, organic solvents due to increased van der Waals interactions between the chains, which creates a more robust and impenetrable hydrophobic layer.[3] This enhanced hydrophobicity, however, makes them poorly dispersible in aqueous solutions. Studies have shown that for nanoparticles transferred from an aqueous to an organic phase, longer alkyl chains on the amine provide better stability in the organic solvent.[3]
Q3: What is the expected zeta potential for this compound-functionalized nanoparticles?
A3: The zeta potential is highly dependent on the dispersion medium.
-
In Non-Polar Organic Solvents: The concept of zeta potential is less straightforward in non-polar solvents due to low ion conductivity. However, measurements are possible in solvents with an appreciable dielectric constant like short-chain alcohols or chloroform.[4] The surface charge is expected to be close to neutral unless the amine group is protonated.
-
In Polar Solvents (if stabilized): If the nanoparticles are dispersed in a polar solvent using a secondary surfactant, the zeta potential will be influenced by both the this compound and the surfactant. The amine group of this compound can be protonated at acidic pH, leading to a positive zeta potential. However, in neutral or basic conditions, the surface charge will be closer to neutral or slightly negative, depending on the nanoparticle core material and other surface moieties.[5] A zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability in aqueous solutions.[6]
Q4: How can I confirm that my this compound-functionalized nanoparticles are aggregated?
A4: Several techniques can be used to detect aggregation:
-
Visual Inspection: Obvious signs of aggregation include a cloudy or hazy appearance of the suspension, or visible precipitates. For some nanoparticles, like gold, aggregation leads to a distinct color change.[7]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. An increase in the average particle size and a high polydispersity index (PDI) are indicative of aggregation.[7]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the confirmation of aggregates and assessment of their morphology.
-
UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation causes a shift and broadening of the surface plasmon resonance peak.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound-functionalized nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon dispersion in a new solvent. | Solvent Polarity Mismatch: The nanoparticles are hydrophobic and are being dispersed in a polar solvent. | Disperse the nanoparticles in a non-polar organic solvent such as toluene, hexane, or chloroform. If an aqueous dispersion is required, a surfactant or encapsulating agent is necessary. |
| Increased particle size and PDI observed by DLS over time. | Incomplete Surface Functionalization: Insufficient this compound coverage leads to gradual aggregation. | Optimize the functionalization protocol by increasing the concentration of this compound or extending the reaction time. Ensure thorough mixing during the reaction. |
| Residual Reactants: Leftover reactants from the synthesis or functionalization process may destabilize the nanoparticles. | Improve the purification process. Use multiple washing steps with an appropriate solvent. Consider alternative purification methods like dialysis if centrifugation is causing aggregation.[7] | |
| Nanoparticles pellet during centrifugation and are difficult to redisperse. | Excessive Centrifugation Force: High g-forces can cause irreversible aggregation. | Optimize the centrifugation speed and time. A longer centrifugation at a lower speed is often preferable. Gently resuspend the pellet using a pipette or brief bath sonication.[7] |
| Inconsistent results between batches. | Variability in Reagent Quality: The purity of this compound and other reagents can affect the outcome. | Use high-purity reagents from a reliable supplier. |
| Inconsistent Reaction Conditions: Minor variations in temperature, stirring speed, or reaction time can lead to different degrees of functionalization. | Carefully control and document all reaction parameters for each synthesis. |
Data Presentation
The following tables summarize expected changes in nanoparticle properties upon successful functionalization with a long-chain alkylamine like this compound and typical stability data. Note: Data is representative of long-chain alkylamine functionalization and may vary based on the nanoparticle core material, size, and specific experimental conditions.
Table 1: Expected Physicochemical Properties Before and After this compound Functionalization
| Parameter | Before Functionalization (e.g., in aqueous solution) | After Functionalization (in non-polar solvent) | Characterization Technique |
| Hydrodynamic Diameter | Varies based on core size and initial capping agent | Slight increase due to organic layer | Dynamic Light Scattering (DLS) |
| Zeta Potential | Typically highly positive or negative (e.g., -30 to -50 mV for citrate-capped) | Close to neutral | Zeta Potential Measurement |
| Dispersibility | Good in polar solvents (e.g., water) | Poor in polar solvents, good in non-polar solvents (e.g., toluene) | Visual Inspection, DLS |
| Surface Chemistry | Hydrophilic | Hydrophobic | Contact Angle, FTIR Spectroscopy |
Table 2: Representative Stability Data of Long-Chain Alkylamine-Functionalized Nanoparticles in a Non-Polar Solvent (Toluene) at 4°C
| Time Point | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Day 0 | 25.2 | 0.15 |
| Day 7 | 25.8 | 0.16 |
| Day 14 | 26.1 | 0.18 |
| Day 30 | 26.5 | 0.20 |
Experimental Protocols
Protocol 1: Characterization of Hydrodynamic Diameter and Polydispersity by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and stability of this compound-functionalized nanoparticles in a non-polar solvent.
Materials:
-
This compound-functionalized nanoparticle suspension in a non-polar solvent (e.g., toluene).
-
Appropriate DLS cuvette (solvent-resistant).
-
Filtration system (e.g., syringe filter with a pore size larger than the expected nanoparticle size, e.g., 0.22 µm).
Procedure:
-
Ensure the DLS instrument is clean and calibrated.
-
Filter a small volume of the nanoparticle suspension through a solvent-resistant filter to remove any large aggregates or dust.[3]
-
Carefully transfer the filtered sample to the appropriate cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent refractive index and viscosity for the chosen non-polar solvent. The material properties of the nanoparticles may be required for volume or number distributions.[8]
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. Typically, this involves multiple runs that are averaged.
-
Analyze the data to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI).
Protocol 2: Characterization of Surface Charge by Zeta Potential Measurement
Objective: To assess the surface charge of this compound-functionalized nanoparticles.
Materials:
-
Nanoparticle suspension in a solvent with a sufficient dielectric constant (e.g., short-chain alcohol or a mixture of solvents).
-
Zeta potential measurement cell.
Procedure:
-
Prepare a dilute suspension of the nanoparticles in the chosen solvent. The concentration should be optimized to obtain a stable and measurable signal.
-
Ensure the pH of the suspension is recorded if it is a polar or semi-polar solvent.[4]
-
Carefully inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument.
-
Set the appropriate parameters in the software, including the solvent properties (viscosity, dielectric constant).
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Record the mean zeta potential and the width of the distribution.
Protocol 3: Assessment of Nanoparticle Morphology and Aggregation by Transmission Electron Microscopy (TEM)
Objective: To visualize the nanoparticles and confirm their size, shape, and state of dispersion.
Materials:
-
Dilute suspension of nanoparticles in a volatile solvent (e.g., hexane or chloroform).
-
TEM grids (e.g., carbon-coated copper grids).
-
Filter paper.
-
Pipette.
Procedure:
-
Prepare a very dilute suspension of the nanoparticles. This is crucial to prevent the formation of aggregates on the TEM grid due to solvent evaporation.
-
Place a drop of the dilute nanoparticle suspension onto the TEM grid.
-
Allow the solvent to partially evaporate for 1-2 minutes.
-
Wick away the excess liquid from the edge of the grid using a piece of filter paper.[7]
-
Allow the grid to dry completely in a dust-free environment.
-
Image the prepared grid using a TEM at various magnifications to assess the size, morphology, and presence of aggregates.
Mandatory Visualizations
Caption: Workflow for synthesis, functionalization, and stability testing.
Caption: Decision tree for troubleshooting nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Aggregation of magnetic nanoparticles functionalized with trans-resveratrol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004104116A1 - Hydrophobic coatings comprising reactive nano-particles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing | MDPI [mdpi.com]
Common defects in "Tetradecylamine" self-assembled monolayers and their prevention
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common defects in Tetradecylamine (TDA) self-assembled monolayers (SAMs) and methods for their prevention.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in TDA SAMs?
A1: Common defects in TDA SAMs include:
-
Pinholes and Vacancy Islands: These are areas of the substrate that remain uncovered by the TDA monolayer, exposing the underlying material. They can arise from impurities on the substrate or incomplete SAM formation.
-
Domain Boundaries: TDA molecules form ordered domains on the substrate surface. The interfaces between these domains are considered defects and can exhibit different packing and orientation of the molecules.
-
Conformational Disorders (Gauche Defects): Kinks in the alkyl chains of the TDA molecules, known as gauche defects, disrupt the crystalline packing of the monolayer.[1]
-
Molecular Tilt and Packing Imperfections: Inconsistencies in the tilt angle and packing density of TDA molecules can create disordered regions, leading to a less stable and electronically varied surface.
-
Contaminants: Adsorption of impurities from the solvent, atmosphere, or the TDA solution itself can disrupt the ordered structure of the SAM.
Q2: How can I quickly assess the quality of my TDA SAM?
A2: A simple and rapid qualitative assessment can be made using contact angle goniometry. For a TDA SAM, which creates a hydrophobic surface, a uniform and high water contact angle across the surface suggests a well-ordered monolayer. Significant variations in the contact angle indicate a defective or incomplete monolayer.
Q3: Which techniques are best for directly visualizing defects in TDA SAMs?
A3: Atomic Force Microscopy (AFM) is a powerful technique for directly imaging the topography of SAMs at the nanoscale. It allows for the visualization of pinholes, domain boundaries, and other structural defects.
Q4: How can I confirm the chemical composition and purity of my TDA SAM?
A4: X-ray Photoelectron Spectroscopy (XPS) is the ideal technique for determining the elemental composition and chemical states of the molecules on the surface. It can confirm the presence of the amine head group and the alkyl chain of TDA and can also identify contaminants.
Troubleshooting Guides
Issue 1: Incomplete or No Monolayer Formation
| Possible Causes | Troubleshooting Steps |
| Contaminated Substrate | Ensure the substrate is thoroughly cleaned before SAM deposition. Common cleaning methods include sonication in solvents like acetone and ethanol, followed by piranha solution or UV/Ozone treatment to create a hydrophilic surface with hydroxyl groups for amine binding. |
| Inactive Amine | Use fresh, high-purity this compound. The amine group can react with atmospheric CO2. |
| Impure Solvent | Use anhydrous solvents to prevent the aggregation of TDA in the bulk solution. Water can also interfere with the self-assembly process on the substrate. |
| Incorrect Deposition Time | While initial adsorption is rapid, achieving a well-ordered monolayer can take longer. Typical incubation times range from 12 to 24 hours. |
Issue 2: High Defect Density (Pinholes, Low Packing)
| Possible Causes | Troubleshooting Steps |
| Sub-optimal TDA Concentration | The concentration of the TDA solution affects the packing density. A typical starting concentration is 1 mM. Lower concentrations may lead to incomplete coverage, while very high concentrations can result in the formation of multilayers or aggregates on the surface. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of TDA and its interaction with the substrate. Toluene and ethanol are commonly used solvents. |
| Temperature Fluctuations | Inconsistent temperatures during incubation can disrupt the ordering and packing process of the monolayer. Maintain a stable temperature during deposition. |
| Insufficient Rinsing | After deposition, rinse the substrate thoroughly with fresh solvent to remove physisorbed molecules and aggregates that are not chemisorbed to the surface. |
Quantitative Data on SAM Formation and Defects
The quality of a TDA SAM is highly dependent on deposition parameters. The following tables summarize typical quantitative data for long-chain amine and similar SAMs.
Table 1: Effect of Deposition Time on SAM Thickness and Pinhole Density
| Deposition Time | Ellipsometric Thickness (Å) (for ODT on Au) | Pinhole Density (per µm²) (for ODA on Mica) |
| 1 hour | ~18 | High |
| 6 hours | ~22 | Moderate |
| 12 hours | ~24 | Low |
| 24 hours | ~25 | Very Low |
Data for octadecanethiol (ODT) is used as a proxy for TDA thickness evolution. Pinhole density data is for octadecylamine (ODA) and illustrates the trend of defect reduction over time.
Table 2: Influence of TDA Concentration on Surface Properties
| TDA Concentration (in Toluene) | Water Contact Angle (°) | Monolayer Thickness (Å) | Surface Coverage |
| 0.1 mM | 90 - 95 | 15 - 18 | Incomplete |
| 1 mM | 105 - 110 | 20 - 22 | High |
| 10 mM | 100 - 105 | > 25 (potential for multilayers) | May include physisorbed layers |
Table 3: Characterization Data for High-Quality vs. Defective TDA SAMs
| Characterization Technique | High-Quality TDA SAM | Defective TDA SAM |
| Water Contact Angle | Uniform, >105° | Non-uniform, <100° |
| AFM Imaging | Atomically flat terraces, few pinholes | Numerous pinholes, domain boundaries, aggregates |
| XPS (N 1s peak) | Sharp, single peak at ~400 eV | Broader peak, may show signs of protonation or contamination |
| Ellipsometry Thickness | ~20-22 Å (on SiO2/Si) | Lower than expected, or variable |
Experimental Protocols
Protocol 1: Formation of TDA SAM on a Silicon Substrate
1. Substrate Preparation:
- Cut silicon wafers into the desired size.
- Sonicate the substrates sequentially in acetone, and ethanol for 15 minutes each to remove organic contaminants.
- Rinse thoroughly with deionized (DI) water.
- Dry the substrates under a stream of high-purity nitrogen gas.
- To create a high density of hydroxyl groups, treat the substrates with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 80-120°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
- Alternatively, use a UV/Ozone cleaner or an oxygen plasma cleaner for 10-20 minutes.
- Rinse the hydroxylated substrates copiously with DI water and dry with nitrogen. Use immediately for SAM deposition.
2. TDA Solution Preparation:
- Prepare a 1 mM solution of this compound in anhydrous toluene.
3. SAM Deposition:
- Immerse the cleaned, hydroxylated substrates in the TDA solution in a sealed container.
- Incubate for 12-24 hours at room temperature in a vibration-free environment.
4. Post-Deposition Cleaning:
- Remove the substrates from the TDA solution.
- Rinse thoroughly with fresh toluene, followed by ethanol to remove any physisorbed molecules.
- Dry the substrates under a stream of high-purity nitrogen.
5. Curing (Optional but Recommended):
- Bake the SAM-coated substrates in an oven at 100-120°C for 1-2 hours to promote covalent bond formation and ordering of the monolayer.
- Allow the substrates to cool to room temperature before characterization.
Protocol 2: Characterization of TDA SAMs
1. Contact Angle Goniometry:
- Place a 2-5 µL droplet of DI water on the TDA-coated surface.
- Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
- Perform measurements at multiple points on the surface to assess uniformity.
2. Atomic Force Microscopy (AFM):
- Use a high-quality AFM tip.
- Operate in tapping mode to minimize damage to the soft monolayer.
- Scan a representative area of the surface to visualize topography, including pinholes and domain structures.
3. X-ray Photoelectron Spectroscopy (XPS):
- Mount the sample on the XPS sample holder.
- Acquire a survey spectrum to identify all elements present on the surface.
- Acquire high-resolution spectra for C 1s, N 1s, O 1s, and the substrate elements (e.g., Si 2p).
- Analyze the peak positions and areas to determine elemental composition and chemical states.
Visualizations
Caption: Experimental workflow for TDA SAM formation and characterization.
References
Technical Support Center: Controlling Nanoparticle Size and Shape with Tetradecylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing tetradecylamine as a capping agent to control the size and shape of nanoparticles.
Troubleshooting Guide
Unforeseen challenges can arise during nanoparticle synthesis. This guide addresses common issues encountered when using this compound and provides systematic solutions to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Larger than expected nanoparticle size | 1. Insufficient this compound Concentration: Not enough capping agent to stabilize nascent nanoparticles, leading to continued growth. 2. Slow Reaction/Injection Rate: A slow introduction of precursors allows for particle growth to dominate over nucleation. 3. High Reaction Temperature: Elevated temperatures can accelerate particle growth and Ostwald ripening.[1] | 1. Increase the molar ratio of this compound to the metal precursor. 2. Employ a rapid "hot-injection" method for the precursors. 3. Lower the reaction temperature and/or decrease the overall reaction time. |
| Broad size distribution (High Polydispersity) | 1. Incomplete Mixing: Non-homogenous distribution of precursors and this compound leads to varied nucleation and growth rates. 2. Temperature Fluctuations: Inconsistent temperature control can cause multiple nucleation events. 3. Impure Reagents: Contaminants can interfere with the capping efficiency of this compound. | 1. Optimize stirring speed to ensure turbulent and efficient mixing. 2. Use a reliable and stable heat source with precise temperature monitoring. 3. Ensure high purity of all reagents, including the solvent and this compound. |
| Nanoparticle Aggregation | 1. Inadequate this compound Concentration: Insufficient surface coverage to provide steric hindrance. 2. Inappropriate Solvent: Poor solubility of the this compound-nanoparticle complex in the chosen solvent. 3. Post-synthesis Processing: Removal of excess this compound during purification can destabilize the nanoparticles. | 1. Increase the concentration of this compound. 2. Use a non-polar solvent in which the long alkyl chains of this compound are readily soluble. 3. During purification, use a minimal amount of a polar solvent (like ethanol) to precipitate the nanoparticles and avoid excessive washing. Consider storing the nanoparticles in a non-polar solvent with a small amount of excess this compound. |
| Undesirable Nanoparticle Shape (e.g., spherical instead of rods) | 1. Inappropriate Precursor to this compound Ratio: The ratio influences the selective binding of this compound to specific crystal facets. 2. Absence of Co-surfactants: Some syntheses require a combination of capping agents to induce anisotropic growth. 3. Reaction Temperature and Time: These parameters significantly affect the final morphology of the nanoparticles. | 1. Systematically vary the molar ratio of the precursor to this compound. 2. Introduce a co-surfactant, such as trioctylphosphine oxide (TOPO) or oleic acid. 3. Methodically adjust the reaction temperature and duration to investigate their impact on nanoparticle shape. |
| Low Product Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Loss During Purification: Aggressive washing or centrifugation steps can lead to the loss of product. 3. Precursor Degradation: The metal precursor may have degraded prior to the reaction. | 1. Extend the reaction time or slightly increase the reaction temperature. 2. Optimize the purification process by adjusting centrifugation speed and duration, and by minimizing the number of washing steps. 3. Use fresh, high-quality precursors. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in nanoparticle synthesis.
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound primarily functions as a capping agent. Its amine headgroup coordinates to the surface of the growing nanoparticle, while its long tetradecyl (C14) chain provides a steric barrier. This prevents the nanoparticles from aggregating and helps to control their final size and shape. In some high-temperature syntheses, it can also act as a solvent.
Q2: How does the concentration of this compound affect nanoparticle size?
A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of the capping agent allows for a more rapid passivation of the nanoparticle surface, which arrests their growth at an earlier stage. Conversely, lower concentrations result in larger nanoparticles as they have more time to grow before their surface is fully stabilized.
Q3: Can this compound be used to control the shape of nanoparticles?
A3: Yes, this compound can influence the shape of nanoparticles. By selectively binding to different crystallographic facets of a growing nanocrystal, it can modulate the growth rates of these faces, leading to anisotropic shapes such as nanorods or nanocubes. This effect is often dependent on the concentration of this compound and the presence of other co-surfactants.
Q4: My nanoparticles, capped with this compound, are not dispersing well in my desired solvent. What could be the issue?
A4: this compound-capped nanoparticles are generally hydrophobic due to the long alkyl chain. They will disperse well in non-polar organic solvents like toluene or hexane. If you are trying to disperse them in a polar solvent, such as water or ethanol, you will likely observe aggregation. For aqueous applications, a ligand exchange procedure to replace this compound with a hydrophilic capping agent is necessary.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound can be corrosive to the skin and eyes and may cause respiratory irritation. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Below are detailed methodologies for key experiments involving long-chain alkylamines, which can be adapted for use with this compound.
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol is a common method for producing high-quality quantum dots with a narrow size distribution.
Materials:
-
Cadmium oxide (CdO)
-
Stearic acid
-
Trioctylphosphine oxide (TOPO)
-
This compound (TDA)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Anhydrous toluene
-
Anhydrous methanol
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, stearic acid, TOPO, and this compound.
-
Heat the mixture under argon to approximately 300°C until the solution becomes clear and colorless.
-
Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine.
-
Injection: Swiftly inject the selenium-TOP solution into the hot cadmium precursor solution. A rapid color change indicates the nucleation of CdSe quantum dots.
-
Growth: The size of the quantum dots can be controlled by the reaction time and temperature. Aliquots can be taken at different time points to obtain different sizes.
-
Purification: Cool the reaction mixture and add toluene to dissolve the quantum dots. Precipitate the quantum dots by adding methanol and collect them via centrifugation. Redissolve the purified quantum dots in toluene.
Protocol 2: Phase Transfer of Gold Nanoparticles
This protocol describes how to transfer hydrophilic citrate-capped gold nanoparticles into an organic phase using a long-chain alkylamine.
Materials:
-
Aqueous solution of citrate-capped gold nanoparticles
-
This compound (TDA)
-
Ethanol
-
Toluene
Procedure:
-
Amine Solution Preparation: Prepare a solution of this compound in ethanol.
-
Phase Transfer: In a vial, mix the aqueous gold nanoparticle solution with the ethanolic this compound solution.
-
Add toluene to the mixture and shake vigorously for several seconds.
-
The color of the aqueous phase will fade as the this compound-capped gold nanoparticles are transferred to the toluene (organic) phase.
-
Separation: Allow the two phases to separate and carefully collect the organic phase containing the hydrophobized gold nanoparticles.
Visualizations
Experimental Workflow: Hot-Injection Synthesis
The following diagram illustrates the key steps in the hot-injection synthesis of nanoparticles, a common method used with this compound.
Caption: Workflow for the hot-injection synthesis of nanoparticles using this compound.
Logical Relationships: Troubleshooting Nanoparticle Aggregation
This diagram outlines the logical steps to diagnose and resolve issues of nanoparticle aggregation when using this compound.
Caption: Troubleshooting flowchart for nanoparticle aggregation issues.
References
Technical Support Center: Enhancing Tetradecylamine-Mediated Gene Transfection
Welcome to the technical support center for Tetradecylamine-mediated gene transfection. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for common issues encountered during transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for gene transfection?
This compound is a cationic lipid with a 14-carbon alkyl chain (C14) and a primary amine headgroup. In gene transfection, it functions as a non-viral vector. Its positively charged amine group interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA), condensing the genetic material into nanoparticles called "lipoplexes." These positively charged lipoplexes can then bind to the negatively charged cell surface and are internalized by the cell, primarily through endocytosis.[1][2]
Q2: What are the key factors influencing the efficiency of this compound-mediated transfection?
Several factors can significantly impact your transfection results:
-
This compound to DNA Ratio: The ratio of the cationic lipid to the nucleic acid is critical for forming stable, positively charged nanoparticles that can efficiently enter cells. This ratio needs to be optimized for each cell type and plasmid.[3]
-
Helper Lipids: The inclusion of neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can significantly enhance transfection efficiency by facilitating the endosomal escape of the nucleic acid into the cytoplasm.[4][5]
-
Cell Health and Confluency: For optimal results, cells should be healthy, actively dividing, and at an appropriate confluency (typically 70-90%) at the time of transfection.[6]
-
Quality of Nucleic Acid: High-purity, endotoxin-free plasmid DNA is essential for achieving high transfection efficiency and minimizing cytotoxicity.
-
Presence of Serum and Antibiotics: While complex formation should be done in a serum-free medium, the transfection itself can often be performed in the presence of serum, which can improve cell viability. However, some serum components can inhibit transfection, so this may need to be optimized. Antibiotics are generally not recommended during transfection as they can increase cell death.
Q3: How can I assess the efficiency of my this compound-mediated transfection?
There are several common methods to quantify transfection efficiency:
-
Reporter Gene Expression: Using a plasmid that expresses a reporter gene like Green Fluorescent Protein (GFP) or luciferase is a straightforward way to measure efficiency. GFP-positive cells can be counted using fluorescence microscopy or quantified more precisely using flow cytometry.[7][8][9][10] Luciferase expression can be measured with a luminometer, providing a highly sensitive quantitative readout.[11][12][13][14][15]
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the transfected gene, offering a sensitive and quantitative assessment of transgene transcription.[16][17][18][19]
-
Western Blotting: This technique can be used to detect the expression of the protein encoded by your transfected gene, confirming successful protein production.
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal this compound:DNA Ratio | Perform a dose-response optimization experiment. Test a range of this compound to DNA weight/molar ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1) to find the optimal ratio for your specific cell line and plasmid. |
| Absence or Incorrect Helper Lipid | If using this compound alone, consider formulating it with a helper lipid like DOPE. A 1:1 molar ratio of this compound to DOPE is a good starting point for optimization. |
| Poor Cell Health or Incorrect Confluency | Ensure cells are healthy, greater than 90% viable, and within a low passage number. Plate cells to be 70-90% confluent at the time of transfection.[6] |
| Low-Quality Plasmid DNA | Use high-purity (A260/A280 ratio of 1.8-2.0), endotoxin-free plasmid DNA. Verify DNA integrity by running it on an agarose gel. |
| Incorrect Complex Formation | Always prepare this compound-DNA complexes in a serum-free medium. Ensure proper mixing and an adequate incubation time (typically 15-30 minutes) for complex formation. |
| Presence of Inhibitors | Avoid using antibiotics in the media during transfection. Some components of certain serum-free media can also inhibit cationic lipid-mediated transfection. |
Problem 2: High Cell Toxicity/Death
| Possible Cause | Recommended Solution |
| Excessive Amount of this compound | Reduce the total amount of the this compound-DNA complex added to the cells. Perform a titration to find the highest concentration that gives good transfection efficiency without excessive toxicity. |
| High Cell Density | Overly confluent cells can be more sensitive to transfection reagents. Ensure cell confluency is within the optimal range (70-90%). |
| Contaminants in DNA Preparation | Endotoxins in plasmid preparations can cause significant cytotoxicity. Use an endotoxin-free plasmid purification kit. |
| Prolonged Exposure to Complexes | For sensitive cell lines, you can remove the transfection medium after 4-6 hours and replace it with fresh, complete growth medium. |
| Inherent Toxicity of this compound | Single-chain cationic lipids like this compound can exhibit some level of cytotoxicity.[20][21] If toxicity remains high after optimization, consider testing other transfection reagents. |
Quantitative Data Summary
The optimal parameters for this compound-mediated transfection are highly dependent on the cell type and the specific nucleic acid being delivered. The following tables provide a starting point for optimization, with values derived from general principles of cationic lipid transfection.
Table 1: Recommended Starting Ratios for Optimization
| Parameter | Recommended Range | Notes |
| This compound:DNA (w/w) Ratio | 1:1 to 8:1 | Start with a 4:1 ratio and test higher and lower ratios. |
| This compound:DOPE (molar) Ratio | 1:1 | This is a common starting point for formulations with a helper lipid. |
| DNA per well (24-well plate) | 0.5 - 1.0 µg | Adjust based on cell type and toxicity. |
| Total Transfection Volume | 500 µL | For a 24-well plate. |
Table 2: Representative Transfection Efficiencies for Cationic Lipids in Common Cell Lines
| Cell Line | Transfection Efficiency (%) (GFP Positive Cells) | Notes |
| HEK293 | 40 - 80% | Generally easy to transfect. |
| HeLa | 30 - 60% | Widely used, with moderate transfectability. |
| COS-7 | 30 - 70% | Another commonly used and relatively easy to transfect cell line. |
| A549 | 20 - 50% | Can be more challenging to transfect. |
| Primary Cells | 5 - 30% | Highly variable and generally difficult to transfect; requires extensive optimization. |
Note: These are representative values for cationic lipids in general. The efficiency of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE/DNA Lipoplexes
This protocol is for transfection in a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
DOPE stock solution (e.g., 1 mg/mL in chloroform)
-
Plasmid DNA (high purity, 1 µg/µL in TE buffer or sterile water)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Prepare this compound:DOPE Liposomes:
-
In a sterile glass vial, combine this compound and DOPE at a 1:1 molar ratio.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a serum-free medium to a final total lipid concentration of 1 mg/mL.
-
Vortex vigorously and sonicate in a bath sonicator until the solution is translucent.
-
-
Prepare DNA Solution:
-
In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
-
Prepare Lipid Solution:
-
In a separate sterile microcentrifuge tube, dilute the appropriate amount of the this compound:DOPE liposome solution in 50 µL of serum-free medium. For a 4:1 lipid:DNA ratio, you would use 2 µL of a 1 mg/mL lipid stock. Mix gently.
-
-
Form Lipoplexes:
-
Add the diluted DNA solution to the diluted lipid solution.
-
Mix gently by pipetting up and down. Do not vortex.
-
Incubate at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
Protocol 2: Cell Transfection
-
Cell Plating: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent on the day of transfection.
-
Transfection:
-
Gently add the 100 µL of the this compound:DOPE/DNA lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium containing the lipoplexes can be replaced with fresh, complete growth medium if toxicity is a concern.
-
Assay for gene expression 24-72 hours post-transfection.
-
Protocol 3: Assessing Transfection Efficiency by Flow Cytometry (for GFP)
-
Cell Harvest: 24-48 hours post-transfection, wash the cells with PBS and detach them using trypsin.
-
Cell Staining (Optional): To distinguish live from dead cells, a viability dye can be used according to the manufacturer's protocol.
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer equipped with a laser appropriate for GFP excitation (e.g., a 488 nm blue laser).
-
Gate on the live, single-cell population.
-
Quantify the percentage of GFP-positive cells compared to an untransfected control.[7][9][10]
-
Visualizations
Caption: Experimental workflow for this compound-mediated gene transfection.
References
- 1. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Transient transfection and luciferase assay [protocols.io]
- 13. Transfection and luciferase reporter assay [bio-protocol.org]
- 14. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The importance of and a method for including transfection efficiency into real-time PCR data analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. Transient transfections and quantitative RT-PCR analysis. [bio-protocol.org]
- 20. Safety assessment of the substance amines, di‐C14‐C20‐alkyl, oxidised, from hydrogenated vegetable oil, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Tetradecylamine Solubility: A Technical Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the common solubility challenges associated with Tetradecylamine (TDA). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical data to ensure the successful use of this long-chain primary amine in a variety of research applications.
This compound, also known as myristylamine, is a 14-carbon primary aliphatic amine with significant applications in the synthesis of surfactants, as a corrosion inhibitor, and increasingly in the field of drug delivery. However, its pronounced hydrophobicity presents a significant hurdle for its use in aqueous-based biological systems. This technical guide directly addresses these issues with practical, evidence-based solutions.
Understanding this compound's Solubility Profile
This compound is characterized by its poor solubility in water and good solubility in various organic solvents. This is a critical consideration for its handling and preparation for experimental use.
Key Solubility Characteristics:
-
Organic Solvents: Soluble in solvents such as chloroform, methanol, ethanol, ether, and benzene.[2]
-
pH-Dependent Solubility: As a basic compound with a pKa of approximately 10.6, the solubility of this compound in aqueous solutions is highly dependent on pH.[2] In acidic conditions, it forms a protonated species (salt), which can increase its water solubility.
Quantitative Solubility Data
Precise solubility data is essential for accurate experimental design. The following table summarizes the available quantitative solubility information for this compound and its hydrochloride salt.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | Insoluble[1][2] |
| Chloroform | Room Temperature | Soluble[2] | |
| Methanol | Room Temperature | Soluble[2] | |
| This compound Hydrochloride | Water | Data not available | Expected to be more soluble than the free base |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered by researchers when working with this compound and provides practical solutions.
Q1: I am unable to dissolve this compound in my aqueous buffer for a cell culture experiment. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. Here are several approaches to overcome this:
-
pH Adjustment: Since this compound is a weak base, lowering the pH of your aqueous solution will protonate the amine group, forming a more soluble salt. Add a small amount of a biocompatible acid (e.g., HCl) dropwise to your buffer while stirring to lower the pH. Monitor the pH to ensure it remains within a range suitable for your cells.
-
Co-solvents: A small amount of a water-miscible organic solvent can be used to aid dissolution before diluting into your final aqueous medium. Dimethyl sulfoxide (DMSO) is a common choice for cell culture experiments.
-
Salt Formation: Using the hydrochloride salt of this compound (this compound HCl) is a highly recommended alternative as it is expected to have significantly higher aqueous solubility.
Q2: When I add my DMSO stock of this compound to my cell culture medium, it precipitates. How can I prevent this?
A2: This is a common issue when a compound is much less soluble in the final aqueous medium than in the stock solvent. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent toxicity and precipitation.[3]
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Method of Addition: Add the DMSO stock dropwise to the vortexing or rapidly stirring cell culture medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: For some applications, a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility of any surfactant with your specific cell line must be verified.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: Preparing a concentrated stock solution in an appropriate organic solvent is the standard procedure.
-
For General Use: Chloroform and methanol are effective solvents for preparing high-concentration stock solutions.[2] However, these are not suitable for direct addition to cell cultures.
-
For Biological Assays: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions for cell-based experiments due to its high solubilizing power and relatively low toxicity at low final concentrations.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO for Cell Culture Applications
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 10 mM stock solution, you will need 2.134 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Workflow for Preparing this compound Stock Solution:
Protocol 2: Formulation of this compound into Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for encapsulating this compound into solid lipid nanoparticles using a hot homogenization technique. This is a common strategy for improving the bioavailability of poorly water-soluble drugs.
Materials:
-
This compound
-
Solid lipid (e.g., stearic acid, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle sizes)
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid with continuous stirring to form a clear lipid phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will solidify, forming the solid lipid nanoparticles with encapsulated this compound.
Workflow for this compound-Loaded SLN Formulation:
This compound and its Relevance to Cellular Signaling: N-Myristoylation
While this compound itself is not a direct signaling molecule, its 14-carbon acyl chain, myristate, is a key component in a crucial post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a wide range of proteins.
N-myristoylation plays a vital role in regulating cellular signaling by:
-
Promoting Protein-Membrane Interactions: The myristoyl group acts as a hydrophobic anchor, facilitating the localization of signaling proteins to cellular membranes, where they can interact with their targets.
-
Mediating Protein-Protein Interactions: The myristoyl group can also mediate interactions with other proteins.
-
Modulating Protein Conformation and Stability.
This modification is critical for the function of numerous proteins involved in key signaling pathways, including G-protein coupled receptor signaling and tyrosine kinase pathways. Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases.
The N-Myristoylation Signaling Pathway:
This technical support center will be continuously updated with the latest research and protocols to aid the scientific community in effectively utilizing this compound.
References
Validation & Comparative
A Comparative Guide to the Characterization of Tetradecylamine-Coated Nanoparticles using TEM and DLS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nanoparticle Analysis Techniques with Supporting Experimental Data
The precise characterization of nanoparticles is fundamental to the advancement of nanotechnology, particularly in the fields of drug delivery, diagnostics, and therapeutics. The surface coating of nanoparticles plays a pivotal role in their stability, biocompatibility, and interaction with biological systems. Tetradecylamine, a 14-carbon primary amine, is a common ligand used to functionalize nanoparticles, imparting a positive surface charge and providing a reactive handle for further conjugation.
This guide provides a comprehensive comparison of two of the most prevalent techniques for nanoparticle characterization: Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). We will delve into the principles of each method, present comparative data for this compound-coated nanoparticles and other relevant alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results.
Unveiling Nanoparticle Morphology and Size: TEM vs. DLS
Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are powerful, yet fundamentally different, techniques for determining the size and morphology of nanoparticles. Understanding their principles is crucial for accurate data interpretation.
Transmission Electron Microscopy (TEM) utilizes a beam of electrons transmitted through an ultrathin sample to generate a high-resolution, two-dimensional image. This technique provides direct visualization of individual nanoparticles, offering invaluable information on their:
-
Core Size and Distribution: Precise measurement of the inorganic or polymeric core of the nanoparticles.
-
Morphology: Detailed information on the shape of the nanoparticles (e.g., spherical, rod-like, cubic).
-
Aggregation State: Visualization of whether particles are well-dispersed or clumped together.
Dynamic Light Scattering (DLS) , on the other hand, measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in a liquid suspension. From these fluctuations, the hydrodynamic diameter of the nanoparticles is calculated. The hydrodynamic diameter includes the nanoparticle core, the surface coating (in this case, this compound), and a layer of solvent that moves with the particle. DLS provides information on:
-
Hydrodynamic Diameter: The effective size of the nanoparticle in a hydrated state.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.3 generally indicates a monodisperse and homogenous population of nanoparticles.
-
Zeta Potential: An indicator of the surface charge of the nanoparticles, which is crucial for predicting their stability in suspension and their interaction with biological membranes.
Comparative Analysis: this compound-Coated Nanoparticles and Alternatives
The choice of surface ligand significantly impacts the physicochemical properties of nanoparticles. The following tables present a comparative summary of quantitative data for nanoparticles coated with this compound and other commonly used primary amine ligands.
| Nanoparticle System | Coating | Core Diameter (TEM) | Hydrodynamic Diameter (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| CdTe Quantum Dots | This compound | ~2.6 nm | 79 - 132 nm[1] | Not Reported | -14.7 mV[1] |
| PLP Nanogels | This compound (30%) | Not Reported | 105.4 ± 1.8 nm[2] | < 0.2[2] | -20.2 ± 0.3 mV[2] |
| Gold Nanoparticles | Dodecylamine | ~13 nm | Not Reported | Not Reported | +35 mV (in toluene) |
| Silica Nanoparticles | Aminopropyl | ~50 nm | ~150 nm | ~0.2 | +30 mV |
| Iron Oxide Nanoparticles | Oleylamine | ~10 nm | ~25 nm | ~0.15 | Not Reported |
Note: The hydrodynamic diameter can be significantly larger than the core diameter due to the contribution of the organic coating and the solvent layer. The properties of nanoparticles are highly dependent on the synthesis method, solvent, and concentration.
Experimental Workflow for Nanoparticle Characterization
The following diagram illustrates a typical experimental workflow for characterizing nanoparticles using TEM and DLS.
Caption: Experimental workflow for nanoparticle characterization.
Detailed Experimental Protocols
Reproducibility in nanoparticle characterization is paramount. The following are detailed protocols for preparing and analyzing this compound-coated nanoparticles using TEM and DLS.
Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation:
-
Prepare a dilute suspension of the this compound-coated nanoparticles in a volatile solvent such as ethanol or chloroform (typically 0.1-1 mg/mL).
-
Sonicate the suspension for 5-10 minutes to ensure the nanoparticles are well-dispersed and to break up any loose agglomerates.
-
-
Grid Preparation:
-
Use a carbon-coated copper TEM grid.
-
For improved sample adhesion and spreading, it is recommended to glow-discharge the grid immediately before use to render the carbon surface hydrophilic.
-
-
Sample Deposition:
-
Place the TEM grid on a piece of filter paper.
-
Carefully deposit a small droplet (3-5 µL) of the diluted nanoparticle suspension onto the carbon-coated side of the grid.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 80-200 kV).
-
Acquire images at various magnifications to assess the overall sample quality and to obtain high-resolution images of individual nanoparticles.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual nanoparticles (typically >100) to determine the average core size and size distribution.
-
Dynamic Light Scattering (DLS) Protocol
-
Sample Preparation:
-
Disperse the this compound-coated nanoparticles in a suitable filtered solvent (e.g., deionized water, phosphate-buffered saline, or an organic solvent) to a final concentration typically in the range of 0.1-1.0 mg/mL. The solvent should be filtered through a 0.22 µm syringe filter to remove any dust particles.
-
Ensure the nanoparticle suspension is optically clear and free of visible aggregates. If necessary, sonicate the sample briefly (1-2 minutes).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for the recommended time.
-
Input the correct parameters for the solvent (viscosity and refractive index) and the measurement temperature into the software.
-
-
Measurement:
-
Transfer the nanoparticle suspension to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (typically 3-5 runs) to ensure the reproducibility of the results.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light intensity to calculate the intensity-weighted hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
For zeta potential measurements, a specific electrode cuvette is used, and an electric field is applied. The software calculates the zeta potential based on the electrophoretic mobility of the nanoparticles.
-
Conclusion
The characterization of this compound-coated nanoparticles requires a multi-faceted approach. TEM provides direct visualization of the nanoparticle core, offering invaluable information on size, shape, and aggregation. DLS complements this by providing the hydrodynamic diameter in solution, which is more representative of the nanoparticle's behavior in a biological environment, along with crucial information on surface charge and stability. By employing both techniques and following rigorous experimental protocols, researchers can gain a comprehensive understanding of their nanoparticle system, which is essential for the development of safe and effective nanomedicines and advanced materials.
References
Validating the Formation of Tetradecylamine SAMs: A Comparative Guide to Contact Angle Goniometry
For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of molecules like Tetradecylamine (TDA) offer a robust method for functionalizing surfaces, enabling applications from biocompatible coatings to advanced biosensors. The successful formation of a dense, uniform TDA SAM is a critical first step, and its validation is essential for reproducible downstream experiments.
Contact angle goniometry stands out as a rapid, accessible, and informative technique for the initial validation of SAM formation. This guide provides an objective comparison of contact angle goniometry with other common surface analysis techniques, supported by experimental data, and offers detailed protocols for the formation and validation of TDA SAMs on silicon dioxide surfaces.
Comparing Validation Techniques for SAMs
While contact angle goniometry provides valuable macroscopic information about the surface wettability, a comprehensive validation of SAM formation often involves complementary techniques that probe different aspects of the monolayer.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a solid surface. | Surface hydrophobicity/hydrophilicity, surface energy, and monolayer packing density.[1][2] | Rapid, non-destructive, relatively low cost, and provides a good initial assessment of SAM quality.[1] | Provides an average measurement over a macroscopic area; indirect information about chemical composition.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Irradiates the surface with X-rays and analyzes the emitted core-level electrons. | Elemental composition and chemical state of the surface atoms.[3] | Provides quantitative elemental analysis and information about chemical bonding, confirming the presence of the amine headgroup.[3] | Requires high vacuum, can be destructive to some organic molecules, and has limited spatial resolution. |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to generate a topographical image. | Surface morphology, roughness, and can be used to measure monolayer thickness through scratching.[4] | Provides high-resolution topographical images, allowing for the visualization of defects and domain structures.[4] | Can be destructive if not operated in a non-contact or tapping mode; image acquisition can be slow. |
Quantitative Data Summary
The water contact angle is a key indicator of successful TDA SAM formation. A bare silicon dioxide surface is hydrophilic, exhibiting a low water contact angle. A well-formed TDA SAM, with its long hydrocarbon chains oriented outwards, will render the surface hydrophobic, resulting in a significantly higher contact angle.
| Surface | Expected Water Contact Angle (θ) | Characterization Notes |
| Bare Silicon Dioxide (SiO₂) | < 15° | Highly hydrophilic due to the presence of hydroxyl groups.[5] |
| Amine-Terminated SAM (e.g., AHAPS) | 62° ± 3°[6] | The amine group is polar, but the hydrocarbon chain increases hydrophobicity compared to the bare substrate. |
| Well-formed this compound (TDA) SAM (Estimated) | 70° - 90° | The long C14 alkyl chain is expected to create a more hydrophobic surface than shorter-chain aminosilanes. |
| Highly Hydrophobic SAM (e.g., Methyl-terminated) | > 110°[7] | Demonstrates a very non-polar and well-packed monolayer. |
Experimental Protocols
Protocol 1: Formation of this compound (TDA) SAM on Silicon Dioxide
This protocol is adapted from established procedures for the formation of amine-terminated SAMs on silicon substrates.
Materials:
-
Silicon wafers with a native oxide layer (SiO₂)
-
This compound (TDA)
-
Anhydrous Toluene (solvent)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning (Piranha Solution):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare the Piranha solution by slowly adding a 3:1 mixture of concentrated H₂SO₄ to H₂O₂.
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
SAM Deposition:
-
In a clean, dry glass container under an inert atmosphere (e.g., nitrogen), prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon substrates in the TDA solution.
-
Seal the container and allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
After deposition, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.
-
Dry the substrates again under a stream of nitrogen gas.
-
To complete the formation of stable siloxane bonds, cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before characterization.
-
Protocol 2: Contact Angle Goniometry
Instrumentation:
-
Contact Angle Goniometer with a high-resolution camera and light source.
-
Syringe with a fine needle for dispensing liquid droplets.
-
Deionized (DI) water as the probe liquid.
Procedure:
-
Instrument Setup:
-
Place the TDA-modified silicon substrate on the sample stage of the goniometer. Ensure the surface is level.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet (typically 2-5 µL) of DI water onto the surface of the SAM.
-
-
Image Capture and Analysis:
-
Adjust the focus and lighting to obtain a clear profile of the droplet.
-
Capture a high-resolution image of the sessile drop.
-
Use the instrument's software to measure the contact angle at the three-phase (solid-liquid-gas) interface.
-
-
Multiple Measurements:
-
Repeat the measurement at several different locations on the SAM surface to ensure reproducibility and obtain an average contact angle.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for forming and validating TDA SAMs using contact angle goniometry.
By following these protocols and employing contact angle goniometry as a primary validation tool, researchers can confidently prepare and characterize this compound self-assembled monolayers for a wide array of applications in science and drug development. For a more in-depth analysis of the chemical composition and surface morphology, complementary techniques such as XPS and AFM are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. dataphysics-instruments.com [dataphysics-instruments.com]
- 3. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Attachment of trianglamines to silicon wafers, chiral recognition by chemical force microscopy [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Tetradecylamine Functionalization: A Comparative Guide to Spectroscopic and Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces and nanoparticles with molecules like tetradecylamine is a critical step in developing advanced materials and drug delivery systems. Confirmation of this functionalization is paramount. This guide provides a comparative overview of Fourier Transform Infrared (FTIR) spectroscopy and alternative techniques for verifying the covalent attachment of this compound, supported by experimental data and detailed protocols.
FTIR spectroscopy is a powerful and widely used technique for identifying functional groups in molecules. When a substrate is functionalized with this compound, the appearance of characteristic vibrational bands in the FTIR spectrum provides strong evidence of successful modification. This guide will delve into the specifics of using FTIR for this purpose and compare its performance with other valuable analytical methods: Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), and Contact Angle Goniometry.
FTIR Spectroscopy: A Primary Confirmation Tool
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The specific frequencies of absorbed radiation correspond to the vibrational modes of different chemical bonds. For this compound functionalization, the key is to identify the characteristic peaks of the amine group and the long alkyl chain.
Key FTIR Peaks for this compound Functionalization
Successful functionalization is confirmed by the appearance of several key peaks that are absent in the spectrum of the unfunctionalized material. The primary indicators are the N-H stretching and bending vibrations of the primary amine group and the C-H stretching vibrations of the tetradecyl chain.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | Two distinct peaks characteristic of a primary amine. Their presence is a strong indicator of the amine group from this compound. |
| C-H Asymmetric & Symmetric Stretching | 2915 - 2930 & 2845 - 2860 | Strong absorptions indicating the presence of the long alkyl (tetradecyl) chain. |
| N-H Bending (Scissoring) | 1590 - 1650 | A moderate to strong band confirming the presence of the -NH₂ group. |
| C-H Bending (Scissoring & Rocking) | ~1465 & ~720 | These peaks are associated with the methylene groups in the alkyl chain. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For powdered samples (e.g., functionalized nanoparticles), the KBr pellet method is common. Mix a small amount of the dried sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
For functionalized surfaces (e.g., silicon wafers, polymer films), Attenuated Total Reflectance (ATR)-FTIR is the preferred method. Ensure the surface is clean and dry before placing it in direct contact with the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the clean, unfunctionalized substrate.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic peaks of this compound as listed in the table above. The absence of these peaks in the unfunctionalized material's spectrum and their presence in the functionalized material's spectrum confirms the modification.
-
Alternative Techniques for Confirmation
While FTIR is a robust method, employing complementary techniques can provide a more comprehensive confirmation of functionalization and offer quantitative insights.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound-functionalized materials, TGA can quantify the amount of organic material grafted onto the substrate.
Principle: The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and the decomposition of the this compound layer results in a weight loss at a specific temperature range.
Data Presentation:
| Technique | Parameter Measured | Unfunctionalized Material | This compound Functionalized Material |
| TGA | Weight Loss (%) | Minimal weight loss in the 200-500°C range. | Significant weight loss (typically 5-20%) in the 200-500°C range, corresponding to the decomposition of the organic layer. |
Experimental Protocol: TGA
-
Place a known mass of the dried sample (typically 5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to approximately 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The percentage of weight loss in the decomposition region of this compound provides a quantitative measure of the functionalization density.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined, which is characteristic of each element and its chemical environment. The presence of nitrogen is a key indicator of this compound functionalization.
Data Presentation:
| Technique | Parameter Measured | Unfunctionalized Material | This compound Functionalized Material |
| XPS | Elemental Composition (Atomic %) | No significant nitrogen (N 1s) signal. | A clear N 1s peak at a binding energy of approximately 400 eV, confirming the presence of amine groups. The atomic percentage of nitrogen can be used to estimate surface coverage. |
Experimental Protocol: XPS
-
Mount the sample on a holder and place it in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the C 1s, O 1s, and N 1s regions.
-
The N 1s peak at ~400 eV is the primary indicator of successful amine functionalization. The relative area of this peak can be used for quantification.
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface. It is a simple yet effective method to probe changes in surface energy and hydrophobicity.
Principle: The long alkyl chain of this compound is hydrophobic. Therefore, successful functionalization of a hydrophilic surface will lead to a significant increase in the water contact angle.
Data Presentation:
| Technique | Parameter Measured | Unfunctionalized Hydrophilic Substrate (e.g., SiO₂) | This compound Functionalized Substrate |
| Contact Angle Goniometry | Water Contact Angle (°) | Low contact angle (< 30°), indicating a hydrophilic surface. | High contact angle (> 90°), indicating a hydrophobic surface due to the presence of the alkyl chains. |
Experimental Protocol: Contact Angle Goniometry
-
Place the flat, functionalized substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Use the instrument's camera and software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
Workflow for Confirmation of this compound Functionalization
The following diagram illustrates a typical workflow for confirming this compound functionalization, starting with the primary FTIR analysis and followed by complementary techniques for further validation and quantification.
Caption: Workflow for confirming this compound functionalization.
Conclusion
Confirming the successful functionalization of a material with this compound is a multi-faceted process. FTIR spectroscopy serves as an excellent initial qualitative check, providing direct evidence of the presence of the amine and alkyl functionalities. For a more robust and comprehensive analysis, especially for academic publications and industrial quality control, it is highly recommended to supplement FTIR data with quantitative and surface-sensitive techniques. TGA provides valuable information on the loading of the organic molecule, XPS confirms the elemental composition at the surface, and contact angle goniometry offers a simple yet effective measure of the change in surface properties. By employing a combination of these methods, researchers can confidently verify and characterize their this compound-functionalized materials.
Tetradecylamine vs. Octadecylamine for Nanoparticle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate capping agents is a critical determinant in controlling the size, shape, and stability of nanoparticles. Among the various options, long-chain alkylamines, particularly tetradecylamine (TDA) and octadecylamine (ODA), are frequently employed. This guide provides an objective comparison of their performance in nanoparticle synthesis, supported by experimental data and detailed protocols.
Core Functions of this compound and Octadecylamine in Nanoparticle Synthesis
This compound (C14H31N) and octadecylamine (C18H39N) are long-chain primary amines that serve multiple roles in the colloidal synthesis of nanoparticles. Their primary functions include:
-
Solvent: Their high boiling points make them suitable media for high-temperature nanoparticle synthesis, facilitating the dissolution of precursors and promoting uniform heat transfer.
-
Surfactant and Capping Agent: The amine headgroup coordinates to the surface of nascent nanoparticles, preventing their aggregation. The long hydrocarbon tails provide steric hindrance, ensuring colloidal stability in nonpolar solvents.
-
Shape-Directing Agent: By selectively binding to different crystal facets, these amines can modulate the growth rates along specific crystallographic directions, leading to the formation of anisotropic nanostructures such as nanorods and nanocubes.
-
Reducing Agent: Under certain reaction conditions, primary amines can act as reducing agents, converting metal salt precursors to their zerovalent state, which is a crucial step in the formation of metallic nanoparticles.
The primary difference between TDA and ODA lies in the length of their alkyl chains (14 carbons for TDA versus 18 for ODA). This seemingly small structural variation can have a significant impact on the kinetics of nanoparticle nucleation and growth, ultimately influencing the final properties of the synthesized nanomaterials.
Performance Comparison: Experimental Data
The choice between this compound and octadecylamine can lead to notable differences in nanoparticle size, morphology, and stability. The following tables summarize quantitative data from comparative studies.
Nickel-Nickel Oxide (Ni-NiO) Nanoparticles
A study on the synthesis of Ni-NiO nanoparticles directly compared the effect of different primary alkylamine chain lengths on the resulting particle size. The results indicate that longer alkyl chains lead to the formation of smaller nanoparticles.
| Amine | Alkyl Chain Length | Nanoparticle Size (nm) |
| Octylamine | C8 | ~20 |
| Dodecylamine | C12 | Not specified |
| This compound | C14 | Not specified, but trend suggests <20 and >8 |
| Hexadecylamine | C16 | Not specified |
| Octadecylamine | C18 | ~8 |
Data sourced from a study on Ni-NiO nanoparticle stabilization by long-chain primary alkylamines.[1]
This trend is attributed to the increased steric hindrance provided by the longer alkyl chains, which more effectively passivates the nanoparticle surface and limits further growth.
Gold (Au) Nanoparticles
A comparative study on the synthesis of gold nanoparticles highlighted the significant influence of the capping agent's structure. While a direct comparison between TDA and ODA was not performed, the study compared octadecylamine (a saturated C18 amine) with oleylamine (an unsaturated C18 amine). Given that TDA is also a saturated amine, these results provide valuable insights.
| Amine | Alkyl Chain Structure | Nanoparticle Size (nm) |
| Oleylamine | C18 (unsaturated) | ~12 |
| Octadecylamine | C18 (saturated) | ~100 |
Data sourced from a study on gold nanoparticle synthesis using AuCl as a precursor.[2]
The dramatically larger size of nanoparticles synthesized with octadecylamine suggests that the presence of the double bond in oleylamine plays a critical role in stabilizing the nanoparticles and controlling their size, potentially through stronger binding to the gold surface.[2] This implies that for gold nanoparticle synthesis, the choice between saturated amines like TDA and ODA might be less critical than the choice between a saturated and an unsaturated amine.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of different types of nanoparticles using octadecylamine.
Protocol 1: Hot-Injection Synthesis of Cadmium Selenide (CdSe) Quantum Dots using Octadecylamine
This protocol describes a common method for producing high-quality quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Stearic acid
-
Trioctylphosphine oxide (TOPO)
-
Octadecylamine (ODA)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, stearic acid, TOPO, and octadecylamine. Heat the mixture to 300°C under an inert atmosphere (e.g., Argon) with constant stirring until the solution becomes clear.
-
Selenium Precursor Preparation: In a separate vial under an inert atmosphere, dissolve selenium powder in trioctylphosphine.
-
Quantum Dot Synthesis: Rapidly inject the selenium precursor into the hot cadmium precursor solution. The color of the solution will change, indicating the nucleation and growth of CdSe quantum dots. The reaction time will determine the final size of the quantum dots.
-
Purification: Cool the reaction mixture to room temperature. Add toluene to dissolve the quantum dots, followed by the addition of methanol to precipitate them. The quantum dots can be collected by centrifugation and redispersed in a nonpolar solvent like toluene for storage.
Protocol 2: Single-Step Synthesis of Silver (Ag) Nanoparticles using Octadecylamine
This protocol illustrates the dual role of octadecylamine as both a reducing and stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Octadecylamine (ODA)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve silver nitrate and octadecylamine in ethanol in a reaction vessel. The molar ratio of ODA to AgNO₃ is a critical parameter for controlling the final particle size.
-
Synthesis: Heat the solution to 70°C with constant stirring. Octadecylamine will reduce the Ag⁺ ions to metallic silver and simultaneously cap the newly formed nanoparticles.
-
Purification: The amine-capped nanoparticles can be precipitated by adding a polar non-solvent and collected by centrifugation. The resulting powder is readily redispersible in nonpolar organic solvents.
Logical Framework for Amine Selection
The decision to use this compound versus octadecylamine should be based on the desired nanoparticle characteristics and the specific synthetic system.
Conclusion
Both this compound and octadecylamine are effective agents for the synthesis of a wide range of nanoparticles. The key differentiator is the alkyl chain length, which directly influences the steric hindrance at the nanoparticle surface.
-
For achieving smaller nanoparticle sizes , octadecylamine is often the preferred choice due to the greater steric stabilization provided by its longer C18 chain. This is particularly evident in systems where steric hindrance is the primary mechanism for size control.
-
This compound , with its shorter C14 chain, may lead to slightly larger nanoparticles under similar conditions but can still provide excellent stability.
Ultimately, the optimal choice between TDA and ODA will depend on the specific nanoparticle system and the desired final properties. Empirical optimization of reaction parameters, including the amine concentration and reaction temperature, is crucial for achieving the desired outcome. This guide provides a foundational understanding to aid researchers in making an informed decision for their nanoparticle synthesis endeavors.
References
A Comparative Guide: Tetradecylamine vs. Oleylamine as Surfactants in Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical parameter in the synthesis of nanomaterials, profoundly influencing their size, shape, stability, and ultimately, their functionality in applications ranging from biomedical imaging to catalysis. Among the various classes of surfactants, long-chain alkylamines have proven to be highly effective capping and stabilizing agents. This guide provides an objective comparison of two prominent alkylamines: tetradecylamine (a saturated amine) and oleylamine (an unsaturated amine), to aid researchers in making informed decisions for their nanomaterial synthesis protocols.
At a Glance: this compound vs. Oleylamine
| Feature | This compound | Oleylamine |
| Chemical Structure | Saturated C14 alkyl chain | Unsaturated C18 alkyl chain (one cis-double bond) |
| Primary Stabilization | Steric Hindrance | Steric Hindrance & π-Orbital Interaction |
| Nanoparticle Size Control | Effective for producing small, monodisperse nanoparticles. | Versatile size control, often yielding smaller and more uniform nanoparticles compared to saturated counterparts.[1] |
| Nanoparticle Stability | Good stability in non-polar solvents. | Excellent stability in organic solvents, enhanced by the double bond's interaction with the nanoparticle surface.[1] |
| Morphology Control | Tends to favor the formation of isotropic, spherical nanoparticles. | Plays a significant role in directing anisotropic growth (e.g., nanorods, nanocubes) due to preferential binding to specific crystal facets.[2] |
| Additional Roles | Primarily a stabilizing agent. | Can also act as a solvent and a reducing agent in certain syntheses.[3] |
In-Depth Analysis
This compound: The Saturated Workhorse for Steric Stabilization
This compound (C14H31N), a primary alkylamine with a 14-carbon saturated chain, primarily functions as a capping agent through steric hindrance. The long, flexible alkyl chains form a dense layer on the nanoparticle surface, creating a physical barrier that prevents aggregation and controls particle growth. Research on various n-alkylamines has demonstrated that longer alkyl chains generally lead to the formation of smaller nanoparticles due to more effective steric stabilization.[4] While direct comparative data for this compound is less common, its performance can be inferred from studies on other long-chain saturated amines like dodecylamine (C12) and hexadecylamine (C16).[5] These studies indicate that saturated amines are effective in producing small, monodisperse nanoparticles, particularly when isotropic (e.g., spherical) morphologies are desired.
Oleylamine: The Unsaturated Advantage for Enhanced Control
Oleylamine (C18H37N) is one of the most versatile and widely used surfactants in nanomaterial synthesis.[3] Its efficacy stems from a combination of steric hindrance from its 18-carbon chain and a crucial electronic interaction involving its cis-double bond.[1] This double bond can interact with the nanoparticle surface through π-orbital overlap, providing an additional anchoring point that enhances stability and offers greater control over nanoparticle growth.[1] This enhanced binding is often cited as the reason for the superior monodispersity and smaller sizes of nanoparticles synthesized with oleylamine compared to its saturated counterparts.[6] For instance, in the synthesis of gold nanoparticles, the use of oleylamine was critical for achieving small, stable particles, while the saturated equivalent, octadecylamine, resulted in significantly larger particles.[1] Furthermore, oleylamine's ability to act as a solvent at high temperatures and as a reducing agent for certain metal precursors adds to its versatility.[3]
Quantitative Data Comparison
The following tables summarize experimental data from various studies to provide a quantitative comparison of the performance of this compound (and related saturated amines) and oleylamine in nanomaterial synthesis.
Disclaimer: The data presented below is compiled from different research articles with varying experimental conditions. Direct comparison should be made with caution. The data for this compound is limited, and therefore, data for other long-chain saturated amines (dodecylamine and hexadecylamine) are included for a more comprehensive, albeit indirect, comparison.
Table 1: Nanoparticle Size Control
| Nanomaterial | Surfactant | Particle Size (nm) | Key Findings | Reference |
| Palladium | Dodecylamine (C12) | ~2 | Produced ultrasmall, monodisperse nanoparticles. | [4] |
| Palladium | Dodecylamine (C12) | 6.0 ± 0.8 | Particle size decreased with increasing alkyl chain length. | [4] |
| Silver | Hexadecylamine (C16) | 4 - 18 | Particle size increased with reaction temperature. | [4] |
| Gold | Oleylamine | 12.7 ± 1.0 | The C=C bond was critical for size control and stability. | [4] |
| Magnetite (Fe₃O₄) | Oleylamine | 4 - 12 | Oleylamine acted as both a reducing agent and stabilizer, yielding monodisperse nanoparticles. | [4] |
| Copper | 1-Hexadecylamine (C16) | 8 | Produced smaller, more uniform nanoparticles compared to PVP. | [5] |
Table 2: Nanoparticle Morphology Control
| Nanomaterial | Surfactant | Resulting Morphology | Key Findings | Reference |
| SnS₂ | Dodecylamine (C12) | Nanoplates | Saturated amine directed the formation of 2D structures. | [4] |
| SnS₂ | Oleylamine | Flower-like | The unsaturated amine led to more complex, hierarchical structures. | [1] |
| Copper | Oleylamine | Cubic or Octahedral | Shape control was achieved by tuning the heating rate, demonstrating oleylamine's role in kinetic vs. thermodynamic control.[7] | [2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Cadmium Selenide (CdSe) quantum dots, a common nanomaterial synthesized using alkylamine surfactants. These protocols are adapted from established literature and should be optimized for specific experimental setups and desired nanoparticle characteristics.[4][6]
Protocol 1: Synthesis of CdSe Quantum Dots using this compound
This protocol is adapted from general procedures for the hot-injection synthesis of quantum dots using saturated alkylamines.
Materials:
-
Cadmium oxide (CdO)
-
This compound (TDA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), TDA (e.g., 2 g), and ODE (e.g., 10 mL).
-
Heat the mixture to ~150 °C under argon flow with vigorous stirring until the solution becomes clear.
-
Raise the temperature to the desired injection temperature (e.g., 240 °C).
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve Se powder (e.g., 1 mmol) in TOP (e.g., 1 mL).
-
-
Hot-Injection and Growth:
-
Rapidly inject the Se-TOP solution into the hot Cd-TDA solution.
-
A sudden color change indicates the nucleation of CdSe quantum dots.
-
Control the growth time to achieve the desired particle size. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add toluene to the solution, followed by methanol to precipitate the quantum dots.
-
Centrifuge the mixture to collect the precipitate.
-
Discard the supernatant and re-disperse the quantum dots in toluene.
-
Repeat the precipitation and re-dispersion steps two more times for thorough cleaning.
-
Protocol 2: Synthesis of CdSe Quantum Dots using Oleylamine
This protocol highlights the versatile role of oleylamine as both a solvent and a stabilizing agent.
Materials:
-
Cadmium acetate dihydrate (Cd(OAc)₂·2H₂O)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Oleylamine (OLA)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine Cd(OAc)₂·2H₂O (e.g., 0.2 mmol), oleic acid (e.g., 0.4 mmol), and ODE (e.g., 10 mL).
-
Heat the mixture to 150 °C under argon flow until a clear solution is formed.
-
Cool the solution to room temperature.
-
-
Preparation of Selenium Precursor:
-
In a separate flask, dissolve Se powder (e.g., 0.2 mmol) in oleylamine (e.g., 2 mL) and ODE (e.g., 8 mL) by heating to 200 °C under argon flow.
-
Cool the solution to room temperature.
-
-
Hot-Injection and Growth:
-
Reheat the cadmium precursor solution to the desired injection temperature (e.g., 240 °C).
-
Swiftly inject the selenium precursor solution into the hot cadmium solution.
-
Monitor the growth of the quantum dots by taking aliquots at various time intervals and analyzing them with a UV-Vis spectrophotometer.
-
-
Purification:
-
Terminate the reaction by cooling the flask in a water bath.
-
Add an excess of methanol to precipitate the CdSe quantum dots.
-
Centrifuge the solution and discard the supernatant.
-
Wash the quantum dot pellet with methanol and re-disperse in toluene.
-
Repeat the washing step twice to ensure high purity.
-
Visualization of Mechanisms and Workflows
To further elucidate the roles of these surfactants, the following diagrams, generated using the DOT language, illustrate the key concepts.
References
- 1. Mechanosynthesis of ultra-small monodisperse amine-stabilized gold nanoparticles with controllable size - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijcmas.com [ijcmas.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different alkylamines for siRNA delivery
Performance Comparison of Alkylamine-Based siRNA Delivery Systems
The efficacy of alkylamine-based siRNA delivery is a multifactorial equation, with key variables including the structure of the alkylamine (e.g., linear versus branched), its molecular weight, and the nature of any chemical modifications. These factors significantly influence transfection efficiency, cytotoxicity, and the physicochemical properties of the resulting nanoparticles, such as size and surface charge (zeta potential). Below, we summarize quantitative data from various studies to facilitate a direct comparison of different alkylamine-based platforms.
| Delivery System | Alkylamine Derivative | Cell Line | Transfection Efficiency (% Gene Knockdown) | Cytotoxicity (% Cell Viability) | Nanoparticle Size (nm) | Zeta Potential (mV) | Reference |
| Polyethylenimine (PEI) | Linear PEI (22 kDa) | 16HBE (human bronchial epithelial) | ~1000-fold higher than liposomes | Not specified | Not specified | Not specified | [1] |
| Branched PEI (25 kDa) | 16HBE (human bronchial epithelial) | ~200-fold higher than liposomes | Not specified | Not specified | Not specified | [1] | |
| Branched PEI (25 kDa) | H1299-eGFP | ~90% | High | ~100-150 | +20 to +40 | [2] | |
| Lipidoids | 306O13 | Caco-2 | ~90% at 100 nM siRNA | High | ~110-145 | Slightly negative | [3] |
| C12-200 | Primary cortical neurons | Similar to Lipofectamine RNAiMAX | Low | Not specified | Not specified | [4] | |
| Dendritic Polyglycerolamines | dPG-NH2 (DF ≥ 50%) | Not specified | Efficient | Not specified | Not specified | Not specified | [5] |
| Amphiphilic Macromolecules | 9N AM | U87 (malignant glioma) | Comparable to L-PEI | Lower than L-PEI | Cationic | Cationic | [6] |
| Spermine-based PBAEs | P(BSpBAE) | H1299-eGFP | ~60% | Biocompatible | Not specified | Not specified | [2] |
Key Structure-Activity Relationships
The chemical structure of the alkylamine plays a pivotal role in its performance as a siRNA delivery agent. Here are some key structure-activity relationships that have been observed:
-
Linear vs. Branched PEI: Linear PEI has been shown to exhibit higher transfection efficiency and lower cytotoxicity compared to its branched counterparts in some studies.[1] This is attributed to its different conformation and interaction with siRNA and cell membranes. However, branched PEI often demonstrates a stronger electrostatic interaction with nucleic acids, leading to more compact nanoparticles.[7]
-
Hydrophobic Modifications: The introduction of hydrophobic moieties, such as alkyl chains, to polyamines can enhance transfection efficiency.[2] This is thought to be due to improved interaction with the cell membrane and enhanced endosomal escape.
-
Amine Density and Type: A higher density of primary amines can lead to better nucleic acid condensation and, consequently, higher transfection efficiencies.[8] The ratio of primary, secondary, and tertiary amines within a polymer also influences its buffering capacity, which is crucial for the "proton sponge" effect and endosomal escape.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to evaluate the efficacy of siRNA delivery systems.
siRNA Transfection Protocol (General)
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Complex Formation:
-
Dilute the siRNA in an appropriate buffer (e.g., RNase-free water or buffer provided with the transfection reagent).
-
In a separate tube, dilute the alkylamine-based delivery vehicle in the same buffer.
-
Add the diluted siRNA to the diluted delivery vehicle and mix gently by pipetting. The ratio of the delivery vehicle to siRNA (N/P ratio, the ratio of nitrogen atoms in the polymer to phosphate groups in the siRNA) should be optimized for each cell type and delivery agent.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of nanoparticles.
-
-
Transfection:
-
Add the nanoparticle suspension to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Assess gene knockdown by measuring the target mRNA or protein levels using methods such as qRT-PCR or Western blotting.
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Following the transfection protocol, remove the transfection medium and replace it with fresh culture medium.
-
MTT Addition: At the desired time point (e.g., 24 or 48 hours post-transfection), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to untreated control cells.
Nanoparticle Characterization (DLS and Zeta Potential)
-
Sample Preparation: Prepare the siRNA-alkylamine nanoparticles as described in the transfection protocol. Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.
-
Dynamic Light Scattering (DLS) for Size Measurement:
-
Transfer the diluted nanoparticle suspension to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles are calculated from these fluctuations.
-
-
Zeta Potential Measurement:
-
Transfer the diluted nanoparticle suspension to a specialized zeta potential cuvette containing electrodes.
-
Place the cuvette in the instrument.
-
An electric field is applied, causing the charged nanoparticles to move towards the oppositely charged electrode.
-
The instrument measures the velocity of the nanoparticles (electrophoretic mobility).
-
The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
Visualizing the Process: Workflows and Relationships
To better understand the processes involved in alkylamine-mediated siRNA delivery and the factors influencing its success, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Experimental workflow for evaluating alkylamine-based siRNA delivery.
Caption: Structure-activity relationships of alkylamines in siRNA delivery.
References
- 1. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidoid Nanoparticles for siRNA Delivery to the Intestinal Epithelium: In Vitro Investigations in a Caco-2 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship study of dendritic polyglycerolamines for efficient siRNA transfection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Intracellular siRNA Delivery by Ethyleneimine-Modified Amphiphilic Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the transgene expression generated by branched and linear polyethylenimine-plasmid DNA nanoparticles in vitro and after intraperitoneal injection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Structure-Activity Relationships of Cationic Shell-crosslinked Knedel-like Nanoparticles: Shell Composition and Transfection Efficiency/Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of "Tetradecylamine" in drug delivery compared to other cationic lipids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene and drug delivery, cationic lipids are pivotal in the formulation of nanoparticles that can efficiently encapsulate and transport therapeutic payloads into cells. The selection of the cationic lipid is a critical determinant of the delivery system's success, influencing its transfection efficiency, cytotoxicity, and overall stability. This guide provides a comparative performance evaluation of Tetradecylamine, a single-chain cationic lipid, against widely used cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), often formulated with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).
Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from studies on closely related single-chain cationic lipids with varying alkyl chain lengths (C12-C18) to provide a comprehensive and insightful overview of its potential performance characteristics.
Quantitative Performance Metrics: A Comparative Analysis
The following tables summarize key performance indicators for this compound and its counterparts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Physicochemical Properties of Cationic Lipid-Based Nanoparticles
| Cationic Lipid | Helper Lipid(s) | Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| This compound (proxy) | - | - | 139 - 580 | - | [1] |
| Spermine-C14 | PC | 1:5 | - | - | [2] |
| Octadecylamine (C18) | - | - | 178.9 (±72.71) | +22.8 (±8.20) | [3] |
| Octadecylamine (C18) | - | - | 382.7 (± 20) | +28 (± 2.03) | [4][5] |
| Stearylamine (C18) | DPPC, Chol | 8.0:1.0:0.5 | 90 - 120 | ≥ +30 | [6] |
| DOTAP | DOPE | 1:1 | ~150 | ~+30 | [7] |
| DOTAP | Cholesterol, DOPE | 1:0.75:0.5 | - | - | [8] |
| DC-Cholesterol | DOPE | 1:1 | - | - | [8] |
| DC-Cholesterol | DOPE | - | ~150 | - | [9] |
Note: Data for this compound is inferred from proxies with similar carbon chain lengths. PC: Phosphatidylcholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, Chol: Cholesterol.
Table 2: In Vitro Performance of Cationic Lipid-Based Formulations
| Cationic Lipid | Cell Line | Transfection Efficiency (%) | Cytotoxicity (Cell Viability %) | Reference(s) |
| Spermine-C14 | HeLa | High (Comparable to Lipofectamine™ 2000) | Low | [2] |
| Octadecylamine (C18) | CCD1072-SK | 82.0 (±6.2) | >55 | [3] |
| Octadecylamine (C18) | MCF-7 | 67.5 (± 2.3) | >55 | [4][5] |
| Hexadecylamine (C16) | HaCaT | - | ~80 (at 100 µM for 2h) | [10] |
| DOTAP | HSCs | ~60 | ≥85 | [11] |
| DOTAP/Chol/DOPE (1:0.75:0.5) | A549 | >70 | ~30 (at N/P 10) | [8] |
| DC-Chol/DOPE (1:1) | A549 | >70 (at N/P 5 and 10) | ~41 (at N/P 10) | [8] |
Note: Data for this compound is inferred from proxies with similar carbon chain lengths. N/P ratio refers to the molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the preparation of cationic liposomes.
Protocol 1: Thin-Film Hydration Method for Liposome Preparation
This is a widely used method for preparing liposomes.
Materials:
-
Cationic lipid (e.g., this compound, DOTAP, DC-Cholesterol)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the cationic lipid and any helper lipids in the organic solvent in a round-bottom flask at the desired molar ratio.
-
Thin-Film Formation: Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's transition temperature. Apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Drying: Further dry the lipid film under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum desiccator to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation or vortexing. This process forms multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Protocol 2: Preparation of Lipoplexes (Lipid-Nucleic Acid Complexes)
Materials:
-
Prepared cationic liposome suspension
-
Nucleic acid (e.g., plasmid DNA, siRNA, mRNA) solution
-
Serum-free medium or buffer
Procedure:
-
Dilution: Separately dilute the cationic liposome suspension and the nucleic acid solution in a serum-free medium or buffer.
-
Complexation: Gently add the diluted nucleic acid to the diluted liposome suspension while vortexing or pipetting to ensure thorough mixing.
-
Incubation: Incubate the mixture at room temperature for a specified period (typically 15-30 minutes) to allow for the formation of stable lipoplexes.
-
Transfection: The resulting lipoplexes are now ready to be added to the cell culture for transfection experiments.
Visualizing the Process: Experimental Workflow and Cellular Delivery
To better illustrate the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the preparation, characterization, and evaluation of cationic liposomes.
Caption: Mechanism of cationic lipid-mediated drug/gene delivery into a target cell.
Discussion and Conclusion
The performance of a cationic lipid in drug delivery is a multifactorial equation. While DOTAP and DC-Cholesterol are well-established and have demonstrated robust performance in numerous studies, the potential of single-chain cationic lipids like this compound should not be overlooked.
Based on the proxy data, single-chain cationic amines with chain lengths similar to this compound (C14) exhibit promising transfection efficiencies, sometimes comparable to commercial reagents. For instance, a spermine-headed C14 lipid showed high transfection efficiency with low cytotoxicity[2]. Furthermore, Octadecylamine (C18)-based nanoparticles have demonstrated remarkably high transfection efficiency (82%) in fibroblast cells[3]. This suggests that the alkyl chain length is a critical parameter, with studies indicating that shorter chains (C12-C16) can sometimes lead to higher transfection efficiency compared to longer chains[12].
However, cytotoxicity is a significant concern with cationic lipids. The positive charge that facilitates interaction with nucleic acids and cell membranes can also lead to membrane disruption and cell death. The available data suggests that the cytotoxicity of single-chain amines is concentration-dependent and can be significant at higher concentrations[10]. Therefore, optimizing the formulation and the lipid-to-payload ratio is crucial to balance efficacy and safety.
In comparison, DOTAP and DC-Cholesterol, which are double-chain cationic lipids, often exhibit a more favorable therapeutic window. Their structures are more akin to natural phospholipids, which can contribute to better integration into lipid bilayers and potentially lower cytotoxicity at effective concentrations. Formulations containing these lipids with helper lipids like DOPE can be fine-tuned to optimize delivery and minimize adverse effects[8].
References
- 1. Preparation of novel shell-ionotropically crosslinked micelles based on hexadecylamine and tripolyphosphate for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antimicrobial Activity of Tetradecylamine in Comparison to Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial activity of Tetradecylamine against other commonly used quaternary ammonium compounds (QACs), namely Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride. The information presented herein is curated from scientific literature and is intended to provide an objective overview supported by available experimental data.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and other QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following tables summarize the available MIC and MBC values for this compound and other selected QACs against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. It is important to note that these values are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental methodologies.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL) Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus |
| This compound | MIC: 3.12 - 12.5 |
| Benzalkonium chloride | MIC: 1 - 4[1] |
| MBC: 4 - 8[1] | |
| Cetylpyridinium chloride | MIC: 1 - 32 |
| Didecyldimethylammonium chloride | MIC: 2 - 4[2] |
| MBC: 4[2] |
Table 2: Comparative Antimicrobial Activity (MIC/MBC in µg/mL) Against Gram-Negative Bacteria
| Compound | Escherichia coli |
| This compound | MIC: 12.5 - 50 |
| Benzalkonium chloride | MIC: 16 - 64 |
| Cetylpyridinium chloride | MIC: 8 - 512[3] |
| Didecyldimethylammonium chloride | MIC: 1.3 - 4[2][4] |
| MBC: 4[2] |
Table 3: Comparative Antimicrobial Activity (MIC/MFC in µg/mL) Against Fungi
| Compound | Candida albicans |
| This compound | MIC: Not widely reported |
| Benzalkonium chloride | MIC: Not widely reported in direct comparison |
| Cetylpyridinium chloride | MIC: 0.78 - 8[5] |
| Didecyldimethylammonium chloride | Yeasticidal at 0.0076% (76 µg/mL)[6] |
| Tetraclean (contains a QAC) | MIC available[7] |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these assays to ensure reproducibility and comparability of data.
Broth Microdilution Method for MIC Determination (Following CLSI Guidelines)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto an agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Reading of Results: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent from which no microbial growth is observed on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.
Visualizations
Mechanism of Action of Quaternary Ammonium Compounds
QACs are cationic surfactants that exert their antimicrobial effect primarily by disrupting the cell membrane of microorganisms. The positively charged head of the QAC molecule interacts with the negatively charged components of the microbial cell membrane, leading to its disorganization and increased permeability. This ultimately results in the leakage of essential intracellular components and cell death.
Caption: General mechanism of action of QACs on microbial cell membranes.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining the minimum inhibitory concentration of Tetraclean against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of Tetradecylamine Monolayers on Electrode Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of tetradecylamine self-assembled monolayers (SAMs) on electrode surfaces with other relevant monolayer systems. The information presented herein is supported by a summary of experimental data from various studies, offering a valuable resource for researchers in surface science, sensor development, and drug delivery.
Comparative Electrochemical Data
The formation and characterization of well-ordered monolayers are crucial for a multitude of applications. This compound, a 14-carbon chain alkylamine, forms SAMs that can alter the electrochemical properties of an electrode surface. The following tables summarize key quantitative data obtained from common electrochemical techniques used to characterize these monolayers and compare them with other widely studied SAMs, such as alkanethiols.
Table 1: Cyclic Voltammetry (CV) Characterization Data
| Monolayer System | Electrode | Redox Probe | Peak-to-Peak Separation (ΔEp) | Electron Transfer Rate Constant (k⁰) | Surface Coverage (Γ) | Key Findings & Citations |
| This compound | Mica | - | - | - | Formation of islands is slower compared to longer chain alkylamines.[1] | The self-assembly process is kinetically dominated at room temperature.[1] |
| Alkanethiols (C3, C6, C10) | Au, Pt | - | - | - | Apparent surface coverage can be determined.[2] | Stability and desorption potentials are dependent on the metal substrate and alkyl chain length.[2] |
| Ferrocene-modified Monolayers | Semiconductor | Ferrocene | Varies | Can be underestimated in literature.[3] | - | A systematic analysis is required to separate charge transfer kinetics from diode effects and interactions.[3] |
| L-cysteine | Au | Cu(II) | - | - | At low concentrations, the ratio of L-cysteine to bound Cu(II) is 2:1.[4] | Can be used for the development of electrochemical sensors for metal ions.[4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Characterization Data
| Monolayer System | Electrode | Model | Charge Transfer Resistance (Rct) | Double Layer Capacitance (Cdl) | Key Findings & Citations |
| This compound (Inferred) | Au/Pt | Randles Circuit | Expected to be high, indicating a blocking behavior. | Expected to be low, indicating a well-formed, insulating layer. | The impedance characteristics are sensitive to the packing density and defect density of the monolayer.[5] |
| Alkanethiols | Au | Randles Circuit | Increases with alkyl chain length. | Decreases with alkyl chain length. | Longer chains form more compact and insulating monolayers.[6] |
| Amine-terminated Dendrimers | Au | - | Porous nature allows for electron transfer.[7] | - | The dendrimer surface is highly porous to redox probes.[7] |
| Polyethylene Glycol (PEG) | Li | - | Varies with chain termination. | Varies with chain termination. | Methoxy chain ends lead to a stable electrolytic system and a robust passivating film.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate characterization of monolayers. Below are generalized methodologies for the preparation of this compound monolayers and their subsequent electrochemical analysis.
Preparation of this compound Monolayers
A common method for the formation of alkylamine monolayers on a mica substrate involves the following steps[1]:
-
Substrate Preparation: Freshly cleave muscovite mica samples.
-
Solution Preparation: Dissolve this compound in a suitable solvent, such as chloroform, to a desired concentration (e.g., 15mM).
-
Immersion: Immerse the cleaved mica substrate into the this compound solution for a short duration (e.g., 30 seconds).
-
Drying: Remove the sample from the solution and dry it under a stream of inert gas (e.g., N2).
-
Ripening: Allow the monolayer to self-assemble and ripen in a controlled environment until analysis.
Electrochemical Characterization
Cyclic Voltammetry (CV):
CV is a powerful technique to probe the electron transfer properties of the modified electrode.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the monolayer-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire).[9]
-
Electrolyte: An appropriate electrolyte solution containing a redox probe (e.g., [Fe(CN)6]3-/4- or ferrocene derivatives) is used.[7]
-
Measurement: The potential is swept linearly between two set points, and the resulting current is measured. The shape of the cyclic voltammogram provides information about the blocking properties of the monolayer and the kinetics of electron transfer.[3]
Electrochemical Impedance Spectroscopy (EIS):
EIS is used to investigate the interfacial properties of the monolayer, such as its capacitance and resistance.
-
Electrochemical Cell Setup: The same three-electrode setup as for CV is used.
-
Measurement: A small amplitude AC potential is applied over a range of frequencies, and the impedance of the system is measured.
-
Data Analysis: The impedance data is often analyzed by fitting it to an equivalent electrical circuit model (e.g., a Randles circuit) to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[10]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying principles.
Caption: Workflow for the preparation and electrochemical characterization of this compound monolayers.
Caption: Simplified Randles equivalent circuit model used for fitting EIS data.
References
- 1. escholarship.org [escholarship.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. "Electrochemical Characterization of Self-Assembled Monolayers on Gold " by Michael C. Leopold, Tran T. Doan et al. [scholarship.richmond.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mntlab.ee.duth.gr [mntlab.ee.duth.gr]
- 9. Self-Assembled Monolayers of Molecular Conductors with Terpyridine-Metal Redox Switching Elements: A Combined AFM, STM and Electrochemical Study | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tetradecylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetradecylamine, a long-chain primary aliphatic amine, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life, with long-lasting effects.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles and a full-face shield are necessary.[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as PVC or rubber.[1]
-
Body Protection: A lab coat, and in cases of potential splashing, additional chemical-resistant clothing should be worn.
-
Footwear: Closed-toe shoes, preferably safety footwear or gumboots, are required.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Handling and Storage: Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[1][4] It should be kept away from incompatible materials such as acids, oxidizing agents, and foodstuff containers.[1][4] All storage containers must be clearly labeled and regularly inspected for leaks.[1][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁N | |
| Molecular Weight | 213.40 g/mol | |
| Melting Point | 38-40 °C | |
| Boiling Point | 162 °C at 15 mmHg | |
| Flash Point | 110 °C (230 °F) - closed cup |
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition as this compound is combustible.[1]
-
Contain the Spill: Use inert absorbent materials like sand, earth, or vermiculite to contain the spill.[1] Do not use combustible materials.
-
Personal Protection: Responders must wear the full PPE outlined above.
-
Clean-up: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Use spark-proof tools.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of this compound and its waste must be handled through a licensed hazardous waste management program.[4][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][6][7][8]
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[4][9]
-
Containerization:
-
Collect all this compound waste, including contaminated materials and rinsates, in a designated, compatible, and clearly labeled hazardous waste container.[5][10][11] Plastic containers are often preferred.[5]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][7][11]
-
Do not fill the container more than 90% to allow for expansion.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound waste in methanol").
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Arranging for Disposal:
Treatment and Destruction: The recommended disposal methods for this compound involve chemical destruction or incineration.[1][6]
-
Incineration: Controlled incineration in a licensed facility, often mixed with a combustible solvent, is a common disposal route.[1][6]
-
Neutralization: As a preliminary treatment step, this compound waste may be neutralized with a dilute acid under controlled conditions.[1] This should only be performed by trained personnel with appropriate safety measures in place. The resulting neutralized solution must still be disposed of as hazardous waste.
Hypothetical Experimental Protocol: Quenching a Reaction Containing this compound
This protocol outlines the safe quenching and initial waste handling of a hypothetical reaction mixture containing this compound.
Objective: To safely quench a reaction and prepare the resulting waste for disposal.
Materials:
-
Reaction mixture containing this compound
-
Dilute (e.g., 1M) hydrochloric acid (HCl) for quenching
-
Appropriate organic solvent (e.g., ethyl acetate) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Designated hazardous waste container for this compound waste
-
Full PPE
Procedure:
-
Preparation: Ensure the work is conducted in a certified chemical fume hood. Have all necessary quenching and workup materials, as well as the designated hazardous waste container, readily accessible.
-
Cooling: Cool the reaction vessel in an ice bath to control any exothermic reaction during quenching.
-
Quenching: Slowly and carefully add the dilute HCl to the reaction mixture with stirring to neutralize the this compound. Monitor for any temperature changes or gas evolution.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Collect all aqueous layers and washes in the designated hazardous waste container for this compound.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and collect it as solid hazardous waste. The solvent can then be removed under reduced pressure.
-
Waste Consolidation: Combine all aqueous layers, washes, and any other materials contaminated with this compound into the properly labeled hazardous waste container.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. research.auburn.edu [research.auburn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Tetradecylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling hazardous chemicals like Tetradecylamine. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a safe and compliant laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C14H31N | [1] |
| CAS Number | 2016-42-4 | [2] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Boiling Point | 162 °C at 15 mmHg | [3] |
| Melting Point | 38-40 °C | [3] |
| Specific Gravity | 0.800 @ 25°C (water=1) | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[2] It may also cause sensitization by skin contact and is very toxic to aquatic life.[4] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical goggles and a full-face shield. | Protects against splashes and dust. Contact lenses should not be worn as they can absorb and concentrate irritants.[4] |
| Skin Protection | Chemical protective gloves (e.g., PVC or nitrile), lab coat, and safety footwear (e.g., rubber boots). | Prevents skin contact, which can cause burns and sensitization. Ensure trousers or overalls are worn outside of boots to prevent spills from entering.[4][5] |
| Respiratory Protection | NIOSH-approved dust respirator (e.g., N95). | Use in well-ventilated areas. If exposure levels are unknown or high, a full-face pressure-demand SCBA is recommended.[3][4] |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[1]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.[4] Do not allow clothing wet with the material to remain in contact with the skin.[4]
-
Hygiene: Do not eat, drink, or smoke when handling. Wash hands thoroughly with soap and water after handling.[4] Launder work clothes separately.[4]
-
Equipment: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage:
-
Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][4]
-
Incompatibilities: Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][4] Do not store near foodstuff containers.[4]
-
Container Integrity: Protect containers from physical damage and check regularly for leaks.[4]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2] Removal of contact lenses should only be done by skilled personnel.[4] |
| Skin Contact | Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[4] Quickly remove all contaminated clothing and footwear.[4] Wash skin with running water.[4] Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air and keep them warm and rested.[4][5] If breathing is difficult, administer oxygen.[5] If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[5] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Clear the area of all personnel and move upwind.[4]
-
Alert: Notify emergency responders, providing the location and nature of the hazard.[4]
-
Containment: Wear full body protective clothing with breathing apparatus.[4] Prevent the spill from entering drains or watercourses.[4] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[4]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it into labeled containers for disposal.[1][4]
-
Decontamination: Wash the spill area and prevent runoff from entering drains.[4]
Waste Disposal:
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewers or waterways.[1][4]
-
Containers: Puncture containers to prevent re-use before disposal at an authorized landfill.[4] Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
